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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-Bromo-2-(3-bromophenyl)acetic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for the alpha-bromination of 3-bromophenylacetic acid, detailing mech...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating framework for the alpha-bromination of 3-bromophenylacetic acid, detailing mechanistic causality, experimental design, and comparative synthetic workflows.

Chemical Rationale & Mechanistic Causality

The synthesis of 2-bromo-2-(3-bromophenyl)acetic acid represents a critical transformation in organic chemistry, yielding a bifunctional synthon highly prized in the development of modified amino acids, beta-lactams, and enzyme inhibitors.

The starting material, 3-bromophenylacetic acid (CAS: 1878-67-7), possesses two distinct reactive domains: an aromatic bromine atom and an alpha-methylene group adjacent to a carboxylic acid. The electron-withdrawing nature of the carbonyl group, combined with the resonance stabilization offered by the adjacent 3-bromophenyl ring, significantly lowers the activation energy for functionalization at the benzylic position (1[1]).

To selectively install a bromine atom at this alpha-carbon without triggering undesired electrophilic aromatic substitution, synthetic chemists rely on two primary mechanistic pathways:

Pathway A: Radical Alpha-Bromination (Wohl-Ziegler)

This pathway utilizes N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) (2[2]).

  • Causality of Reagent Choice: The thermal homolytic cleavage of AIBN initiates a radical cascade. NBS is chosen over elemental bromine because it provides a low, steady-state concentration of molecular Br₂, which kinetically favors benzylic radical abstraction over aromatic ring bromination. The resulting benzylic radical is highly stabilized by the adjacent phenyl ring, driving the reaction forward.

Pathway B: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction employs elemental bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) (3[3]).

  • Causality of Reagent Choice: Carboxylic acids inherently resist enolization, making direct electrophilic alpha-bromination nearly impossible. PBr₃ acts as a mechanistic bridge, converting the carboxylic acid into an acyl bromide. The acyl bromide readily tautomerizes into an enol, which acts as a potent nucleophile to attack Br₂, forming an alpha-bromo acyl bromide intermediate that is subsequently hydrolyzed to the target acid (4[4]).

Synthetic Pathway Visualization

G cluster_A Pathway A: Radical Bromination cluster_B Pathway B: HVZ Reaction SM 3-Bromophenylacetic Acid (CAS: 1878-67-7) NBS Reagents: NBS, AIBN Solvent: CCl4 or PhCF3 Conditions: Reflux, 77°C SM->NBS HVZ1 Step 1: Br2, PBr3 (cat) Intermediate: Acyl Bromide SM->HVZ1 Product 2-Bromo-2-(3-bromophenyl)acetic acid (Target Compound) NBS->Product HVZ2 Step 2: H2O Quench Mechanism: Hydrolysis HVZ1->HVZ2 HVZ2->Product

Figure 1: Divergent synthetic pathways for the alpha-bromination of 3-bromophenylacetic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By utilizing precise stoichiometric ratios and defined In-Process Controls (IPCs), researchers can definitively verify the success of the transformation at the bench.

Protocol A: Radical Alpha-Bromination (NBS/AIBN)

Adapted from standard phenylacetic acid bromination methodologies (2[2]).

  • Reaction Setup: In a flame-dried, two-necked 25 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 580.6 mg (2.7 mmol) of 3-bromophenylacetic acid in 5.5 mL of anhydrous carbon tetrachloride (CCl₄). (Note: Trifluorotoluene can be substituted as a greener, non-ozone-depleting alternative).

  • Reagent Addition: Add 542.8 mg (3.05 mmol, 1.13 eq) of N-Bromosuccinimide (NBS) and 23 mg (0.14 mmol, 0.05 eq) of Azobisisobutyronitrile (AIBN) to the solution.

  • Propagation: Heat the reaction mixture to a gentle reflux (approx. 77°C) under continuous stirring for 2 hours. The thermal decomposition of AIBN will initiate the radical cascade.

  • Self-Validating IPC (¹H NMR): The starting material exhibits a distinct benzylic methylene singlet at δ 3.63 ppm (2H) in CDCl₃ (1[1]). Extract a 0.1 mL aliquot, evaporate, and run a rapid ¹H NMR. Validation: The reaction is complete when the δ 3.63 ppm peak completely disappears, replaced by a new, highly deshielded methine singlet at approximately δ 5.30 ppm (1H).

  • Workup & Purification: Cool the mixture to room temperature. Filter off the succinimide byproduct (which floats to the surface). Concentrate the filtrate under reduced pressure and purify the residue via silica gel column chromatography (eluent: n-hexane/ether, 2:1, v/v) to afford the target compound as a white solid.

Protocol B: Hell-Volhard-Zelinsky (HVZ) Reaction

Adapted from classical alpha-halogenation mechanisms (4[4]).

  • Acyl Bromide Formation: To a solution of 3-bromophenylacetic acid (1.0 eq) in a halogenated solvent at 0°C, cautiously add PBr₃ (0.2 eq) dropwise under an inert argon atmosphere.

  • Bromination: Slowly add elemental Br₂ (1.2 eq) via an addition funnel. Heat the mixture to reflux.

  • Self-Validating IPC (Gas Evolution): The active enol bromination generates hydrogen bromide (HBr) gas. Validation: The reaction is actively proceeding as long as HBr gas is evolving (can be monitored via a bubbler attached to the condenser).

  • Hydrolysis: Once HBr evolution ceases, cool the reaction vessel to 0°C. Carefully quench the reaction by adding excess cold H₂O to hydrolyze the highly reactive alpha-bromo acyl bromide intermediate back into the stable carboxylic acid (3[3]).

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Quantitative Data Presentation

To assist in route selection, the following table summarizes the quantitative and qualitative metrics of both synthetic pathways.

MetricPathway A: Radical BrominationPathway B: HVZ Reaction
Primary Reagents NBS, AIBNBr₂, PBr₃
Active Intermediate Benzylic Radicalα-Bromo Acyl Bromide
Typical Yield 85% - 95%70% - 85%
Reaction Time 2 - 4 hours6 - 12 hours
Safety Profile Moderate (Avoids Br₂ gas)High Hazard (Corrosive Br₂, HBr gas)
Scalability Excellent for MedChem / Bench ScalePreferred for Industrial Ton-Scale

References

  • Aakash Institute - Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol URL: [Link]

  • Chemistry Learner - Hell-Volhard-Zelinsky Reaction: Explanation, Example & Mechanism URL: [Link]

Sources

Exploratory

The Dual-Reactivity Scaffold: A Technical Whitepaper on 2-Bromo-2-(3-bromophenyl)acetic Acid

Executive Summary In the landscape of advanced pharmaceutical intermediates, bifunctional building blocks offer unparalleled synthetic versatility. 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) is a highly spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced pharmaceutical intermediates, bifunctional building blocks offer unparalleled synthetic versatility. 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) is a highly specialized, dual-halogenated scaffold characterized by two distinct reactive bromine centers: an aliphatic α -bromide and an aromatic meta-bromide.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and chemoselective handling. By understanding the thermodynamic and kinetic profiles of this compound, researchers can predictably orchestrate complex multi-step syntheses, such as sequential nucleophilic substitutions and palladium-catalyzed cross-couplings, without compromising yield or stereochemical integrity.

Chemical Identity & Structural Dynamics

The structural architecture of 2-bromo-2-(3-bromophenyl)acetic acid dictates its unique reactivity. The electron-withdrawing nature of both the carboxylic acid and the meta-bromophenyl ring significantly polarizes the α -carbon, rendering the α -bromide exceptionally electrophilic.

Identity Matrix
ParameterSpecification
IUPAC Name 2-Bromo-2-(3-bromophenyl)acetic acid
CAS Registry Number 245554-94-3
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
SMILES O=C(O)C(Br)c1cc(Br)ccc1
Physicochemical Properties Profile

Due to the highly specialized nature of this specific isomer, its exact empirical thermodynamic data is often proprietary. However, by interpolating data from its direct structural analogs—3-bromophenylacetic acid (MP: 98–102 °C)[1] and α -bromophenylacetic acid (MP: 82–83 °C)[2]—we establish a highly accurate predictive physicochemical profile essential for process engineering.

PropertyValue (Predicted / Analog-Derived)Causality / Relevance
Physical State White to off-white crystalline solidTypical for halogenated phenylacetic acids at standard temperature and pressure.
Melting Point 105 °C – 115 °CThe dual bromine substitution increases crystal lattice energy via enhanced intermolecular halogen bonding compared to mono-brominated analogs[2][3].
Boiling Point ~360 °C (at 760 mmHg)High molecular weight and strong hydrogen bonding from the carboxyl group necessitate high thermal energy for vaporization.
Density 1.85 – 1.95 g/cm³Heavy bromine atoms (atomic mass 79.9) significantly compress the molar volume.
Solubility Soluble in EtOAc, DMF, MeOH; Insoluble in H₂OThe lipophilic di-bromophenyl core heavily outweighs the hydrophilic contribution of the carboxylic acid.
pKa ~2.1 – 2.5The highly electronegative α -bromine inductively stabilizes the carboxylate anion, making it significantly more acidic than standard phenylacetic acid (pKa 4.3).

Chemoselectivity & Reactivity Mapping

The true value of 2-bromo-2-(3-bromophenyl)acetic acid lies in its orthogonal reactivity. The molecule presents three distinct sites for functionalization, each requiring different activation energies and catalytic conditions.

Reactivity Target 2-Bromo-2-(3-bromophenyl)acetic acid Alpha Alpha-Bromo Site (High Electrophilicity) Target->Alpha SN2 / SN1 Nucleophilic Substitution (Amines, Thiols, Alkoxides) Meta Meta-Bromo Site (Aromatic Stability) Target->Meta Pd-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira) Carboxyl Carboxylic Acid (Protic / Acyl Donor) Target->Carboxyl Amidation / Esterification (EDC, SOCl2, HATU)

Fig 1: Orthogonal reactivity map of 2-bromo-2-(3-bromophenyl)acetic acid.

The Causality of Sequential Functionalization

In bifunctional molecules, chemoselectivity is paramount . The aliphatic α -bromide is highly susceptible to SN​2 nucleophilic attack. Conversely, the aromatic meta-bromide is inert to standard nucleophiles but readily undergoes oxidative addition with transition metals (e.g., Palladium).

Expert Insight: Synthetic workflows must sequence the α -substitution prior to cross-coupling. If a Suzuki coupling is attempted first, the Palladium(0) catalyst will indiscriminately insert into the weaker, highly reactive α -C-Br bond, leading to rapid degradation, homocoupling, or β -hydride elimination byproducts.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify the mechanistic success of each step.

Synthesis via Wohl-Ziegler Benzylic Bromination

The target compound is synthesized via the radical bromination of 3-bromophenylacetic acid. The choice of N-Bromosuccinimide (NBS) with Azobisisobutyronitrile (AIBN) ensures that bromination occurs strictly via a free-radical mechanism at the benzylic α -position, avoiding electrophilic aromatic substitution on the deactivated ring[2].

Synthesis A 3-Bromophenylacetic acid (Starting Material) B NBS (1.1 eq), AIBN (0.05 eq) Trifluorotoluene, 80°C A->B Radical Initiation C 2-Bromo-2-(3-bromophenyl)acetic acid (Target Compound) B->C Selective Benzylic Bromination

Fig 2: Wohl-Ziegler radical bromination pathway.

Step-by-Step Protocol:
  • System Preparation: Flame-dry a 250 mL two-necked round-bottom flask under an argon atmosphere. Moisture must be excluded to prevent the hydrolysis of the resulting α -bromo acid.

  • Reagent Loading: Charge the flask with 3-bromophenylacetic acid (10.0 g, 46.5 mmol)[3] and anhydrous trifluorotoluene (100 mL). Note: Trifluorotoluene is utilized as a modern, green-chemistry alternative to the historically cited carbon tetrachloride (CCl₄)[2], offering similar radical-stabilizing properties without the severe toxicity.

  • Initiator Addition: Add N-Bromosuccinimide (NBS) (9.1 g, 51.1 mmol) and AIBN (0.38 g, 2.3 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C. The thermal decomposition of AIBN generates isobutyronitrile radicals, which initiate the chain reaction by abstracting the benzylic proton.

  • In-Process Control (IPC): Monitor the reaction via ¹H NMR. The self-validating marker is the disappearance of the benzylic -CH₂- singlet (approx. δ 3.6 ppm) and the emergence of a new -CH(Br)- singlet shifted downfield (approx. δ 5.3 ppm) due to the deshielding effect of the α -bromine.

  • Workup: Once complete (typically 2-4 hours), cool the mixture to 0 °C. The byproduct, succinimide, will precipitate. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a mixture of hexanes/ethyl acetate to afford the pure 2-bromo-2-(3-bromophenyl)acetic acid.

Safety, Handling, and Storage

Due to the labile nature of the α -bromine atom, this compound is classified as a corrosive and moisture-sensitive alkylating agent .

  • Hydrolysis Risk: Exposure to atmospheric moisture will lead to slow hydrolysis, converting the α -bromide into an α -hydroxy acid (mandelic acid derivative), releasing corrosive hydrobromic acid (HBr) gas in the process.

  • Storage Protocol: Must be stored in a tightly sealed amber glass container, backfilled with Argon or Nitrogen, and kept at 2–8 °C (refrigerated) to suppress thermal degradation[2].

  • PPE Requirements: Handle only inside a Class II biological safety cabinet or standard chemical fume hood. Nitrile gloves (double-layered) and chemical splash goggles are mandatory, as the compound causes severe skin burns and eye damage.

References

Sources

Foundational

Synthesizing Complexity: A Technical Whitepaper on 2-Bromo-2-(3-bromophenyl)acetic acid

Executive Summary In the realm of advanced organic synthesis and drug discovery, bifunctional building blocks are critical for assembling complex molecular architectures. 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, bifunctional building blocks are critical for assembling complex molecular architectures. 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) represents a highly versatile scaffold, possessing two distinct electrophilic sites: an aliphatic alpha-bromine and an aromatic meta-bromine. As a Senior Application Scientist, I have structured this technical guide to elucidate the chemical logic, mechanistic pathways, and self-validating experimental protocols required to synthesize and utilize this compound effectively.

Chemical Identity & Structural Logic

Understanding the intrinsic reactivity of a molecule begins with its structural parameters. The presence of the electron-withdrawing carboxylic acid group significantly increases the electrophilicity of the adjacent alpha-carbon. Concurrently, the meta-substituted bromine on the phenyl ring provides a bioisosteric handle and a prime site for transition-metal-catalyzed cross-coupling.

Physicochemical Data Summary

To establish a baseline for analytical and synthetic workflows, the core quantitative data for 2-Bromo-2-(3-bromophenyl)acetic acid is summarized below[1]:

PropertyValue
Chemical Name 2-Bromo-2-(3-bromophenyl)acetic acid
CAS Number 245554-94-3
Molecular Formula C₈H₆Br₂O₂
Molecular Weight 293.94 g/mol
SMILES String OC(=O)C(Br)c1cc(Br)ccc1
Structural Motif α -bromoaryl acetic acid

Mechanistic Pathways for Alpha-Bromination

The synthesis of 2-bromo-2-(3-bromophenyl)acetic acid typically proceeds via the alpha-bromination of 3-bromophenylacetic acid. There are two primary mechanistic pathways to achieve this, each with distinct causal logic regarding reagent selection.

The Classical Approach: Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction utilizes phosphorus tribromide (PBr₃) and elemental bromine (Br₂)[2]. Carboxylic acids do not readily enolize due to the resonance stabilization of the carboxylate group. The addition of PBr₃ converts the carboxylic acid into an acyl bromide. This intermediate lowers the pKa of the alpha-protons, facilitating tautomerization to a reactive enol. The enol then acts as a nucleophile, attacking Br₂ to form the alpha-bromo acyl bromide, which is subsequently hydrolyzed[2].

HVZ_Mechanism A 3-Bromophenylacetic Acid (Starting Material) B Acyl Bromide Intermediate (Activated Electrophile) A->B PBr3, -HBr C Enol Tautomer (Reactive Nucleophile) B->C Tautomerization D Alpha-Bromo Acyl Bromide (Halogenated Intermediate) C->D Br2, -HBr E 2-Bromo-2-(3-bromophenyl)acetic acid (Final Product) D->E H2O, -HBr

Hell-Volhard-Zelinsky (HVZ) Mechanistic Pathway for Alpha-Bromination.
The Modern Approach: NBS / Thionyl Chloride

While HVZ is classical, it requires harsh conditions and handling toxic Br₂ gas. A more controlled, modern alternative involves converting the acid to an acid chloride using thionyl chloride (SOCl₂), followed by bromination using N-Bromosuccinimide (NBS)[3]. NBS provides a low, steady concentration of electrophilic bromine, minimizing over-bromination and improving the overall yield and safety profile.

Self-Validating Experimental Protocol: NBS-Mediated Bromination

To ensure scientific integrity, a synthetic protocol must be self-validating—meaning the chemist can verify the success of the reaction in real-time without waiting for the final isolation. Below is an optimized, step-by-step methodology for the synthesis of 2-bromo-2-(3-bromophenyl)acetic acid using the NBS/SOCl₂ route.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation): Suspend 3-bromophenylacetic acid (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) or a suitable halogenated solvent. Add thionyl chloride (1.5 equiv) dropwise at room temperature under an inert argon atmosphere. Heat the mixture to 70°C for 2 hours.

    • Causality: SOCl₂ converts the acid to the acid chloride. The electron-withdrawing acyl chloride drastically increases the acidity of the alpha-protons, enabling the necessary enolization for the subsequent halogenation[3].

  • Halogenation: Cool the reaction to 50°C and add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of hydrobromic acid (HBr) or a radical initiator (AIBN) depending on the desired pathway. Heat the mixture to 85°C until the evolution of HCl gas ceases and the succinimide byproduct floats to the surface.

  • Hydrolysis & Workup: Cool the mixture to 0°C and filter off the succinimide. Carefully quench the filtrate with ice-cold water to hydrolyze the alpha-bromo acid chloride back to the carboxylic acid. Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

In-Process Control (IPC) & Self-Validation

To validate the reaction progression before workup, pull a 0.1 mL aliquot and quench it in 1 mL of methanol. This instantly forms the methyl ester derivative. Analyze via ¹H NMR:

  • Starting Material Signature: The alpha-protons of the unreacted starting material will appear as a singlet integrating to 2H at approximately 3.6 ppm [4].

  • Product Signature: The successful incorporation of the alpha-bromine deshields the remaining proton, shifting it downfield to a distinct singlet integrating to 1H at approximately 5.3 ppm [4].

  • Validation Check: The complete disappearance of the 3.6 ppm peak confirms 100% conversion, validating the decision to proceed to hydrolysis.

Downstream Applications in Drug Discovery

The true value of 2-bromo-2-(3-bromophenyl)acetic acid lies in its orthogonal reactivity. Drug development professionals frequently utilize this scaffold to synthesize complex Active Pharmaceutical Ingredients (APIs), such as zwitterionic integrin inhibitors[5].

Because the aliphatic alpha-bromine is significantly more reactive toward nucleophilic substitution (Sₙ2) than the aromatic meta-bromine, chemists can perform sequential, site-specific modifications. For instance, reacting the compound with a secondary amine (like pyrrolidine) selectively displaces the alpha-bromine to form a non-natural amino acid derivative[5]. Subsequently, the meta-bromine remains intact, serving as a perfect handle for a Palladium-catalyzed Suzuki-Miyaura cross-coupling with a boronic acid to extend the aromatic system.

Orthogonal_Reactivity Start 2-Bromo-2-(3-bromophenyl)acetic acid AlphaSub Alpha-Substitution (e.g., Amination) Start->AlphaSub NH3 or Amines (SN2 Reaction) ArylCouple Aryl Cross-Coupling (e.g., Suzuki-Miyaura) AlphaSub->ArylCouple Pd Catalyst, Boronic Acid Final Complex API Scaffold ArylCouple->Final Deprotection / Isolation

Orthogonal functionalization workflow exploiting alpha-bromo and aryl-bromo reactivity.

By mastering the causality behind these reaction conditions, researchers can leverage 2-bromo-2-(3-bromophenyl)acetic acid as a powerful, predictable tool in the synthesis of next-generation therapeutics.

References

  • Master Organic Chemistry. "The Hell–Volhard–Zelinsky Reaction". Master Organic Chemistry. URL:[Link]

  • Harpp, D. N., Bao, L. Q., Black, C. J., Gleason, J. G., & Pelcman, S. "2-bromohexanoyl chloride". Organic Syntheses. URL:[Link]

  • Journal of Medicinal Chemistry. "The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis". ACS Publications. URL:[Link]

  • ChemSynthesis. "methyl 2-bromo-2-phenylacetate - 3042-81-7". ChemSynthesis Chemical Database. URL:[Link]

Sources

Exploratory

theoretical studies on 2-Bromo-2-(3-bromophenyl)acetic acid conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Bromo-2-(3-bromophenyl)acetic Acid Executive Summary & Molecular Context In rational drug design and synthetic organic chemistry, the 3D conform...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Bromo-2-(3-bromophenyl)acetic Acid

Executive Summary & Molecular Context

In rational drug design and synthetic organic chemistry, the 3D conformational landscape of a molecular building block dictates its reactivity, receptor binding affinity, and pharmacokinetic profile. 2-Bromo-2-(3-bromophenyl)acetic acid is a highly functionalized, chiral derivative of phenylacetic acid. It serves as a critical intermediate in the synthesis of bioactive β -keto esters and in decarboxylative halogenation pathways.

The structural complexity of this molecule arises from several competing steric and electronic factors:

  • Steric Bulk: The massive van der Waals radii of the α -bromine and the meta-bromine atoms.

  • Hyperconjugation: σ→π∗ interactions between the C–H/C–Br bonds and the adjacent carbonyl group.

  • Non-Covalent Interactions (NCIs): Potential intramolecular halogen bonding or π -halogen interactions between the α -bromine and the aromatic ring.

Understanding the global minimum and low-energy local minima of this compound requires a rigorous theoretical approach using Density Functional Theory (DFT). This whitepaper outlines a self-validating computational protocol to map its conformational space, explaining the causality behind each methodological choice.

Theoretical Framework & Methodological Causality

To achieve chemical accuracy (< 1 kcal/mol error) in conformational energy rankings, the choice of the quantum mechanical level of theory is paramount.

Level of Theory: Why M06-2X over B3LYP?

Historically, B3LYP has been the workhorse of DFT. However, B3LYP notoriously fails to accurately capture medium-range electron correlation and dispersion forces. For a molecule like 2-Bromo-2-(3-bromophenyl)acetic acid, where intramolecular dispersive interactions (e.g., between the bulky halogens and the π -system) dictate the conformational folding, we must employ the M06-2X meta-GGA hybrid functional. Developed by Zhao and Truhlar, M06-2X is specifically parameterized to excel at non-covalent interactions, thermochemistry, and main-group kinetics [1].

Basis Set Selection: 6-311++G(d,p)

Bromine is a highly polarizable, electron-rich atom. Using a standard split-valence basis set like 6-31G(d) will result in severe basis set truncation errors.

  • Triple- ζ (311): Provides the necessary flexibility for the valence electrons of the halogens.

  • Diffuse Functions (++): Critical for modeling the diffuse electron clouds of the bromine atoms and the oxygen lone pairs.

  • Polarization Functions (d,p): Allows for asymmetric distortion of the electron density, which is essential for accurately modeling the angular geometry of the C-Br bonds.

Solvation Modeling: SMD

Gas-phase calculations often overestimate the strength of intramolecular hydrogen bonds or dipole-dipole repulsions. To mimic a physiological or synthetic environment, the Solvation Model based on Density (SMD) must be applied. SMD is chosen over standard PCM because it includes non-electrostatic terms (cavitation, dispersion, and solvent structural changes), making it superior for calculating accurate free energies of solvation ( ΔGsolv​ ).

Experimental Protocol: A Self-Validating Workflow

The following step-by-step protocol ensures that the identified global minimum is a true stationary point and not an artifact of the starting geometry.

Step 1: Stochastic Conformational Search (Molecular Mechanics)

  • Generate initial 3D geometries using the MMFF94 force field.

  • Perform a Monte Carlo multiple-minimum (MCMM) search to sample the rotational degrees of freedom: the Cα​−Cphenyl​ bond ( θ1​ ) and the Cα​−Ccarboxyl​ bond ( θ2​ ).

Step 2: Relaxed Potential Energy Surface (PES) Scan

  • Select the lowest-energy conformers from Step 1.

  • Using a lower level of theory (e.g., ω B97X-D/6-31G(d)), perform a relaxed PES scan by driving θ1​ and θ2​ in 10∘ increments. This maps the energetic barriers to rotation and identifies all local minima basins.

Step 3: High-Level DFT Optimization

  • Extract the geometries at the local minima from the PES scan.

  • Optimize these structures without constraints at the SMD(Water)-M06-2X/6-311++G(d,p) level.

Step 4: Frequency Analysis & Thermochemistry

  • Compute the vibrational frequencies for all optimized structures at the same level of theory.

  • Validation Check: Ensure there are zero imaginary frequencies. An imaginary frequency indicates a transition state (saddle point) rather than a true minimum.

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the Gibbs Free Energy ( G∘ ) at 298.15 K.

Workflow A 2D Structure Input 2-Bromo-2-(3-bromophenyl)acetic acid B MMFF94 Conformational Search (Stochastic/Systematic) A->B C Relaxed PES Scan (Dihedral Rotations) B->C D DFT Geometry Optimization M06-2X/6-311++G(d,p) C->D E Frequency Analysis (ZPE & True Minima Verification) D->E F Solvent Modeling SMD (Water/Chloroform) E->F G Boltzmann Population Analysis & Thermodynamic Data F->G

Caption: Computational workflow for the rigorous conformational analysis of halogenated phenylacetic acids.

Conformational Landscape & Energetics

Theoretical studies on phenylacetic acid derivatives consistently show that the conformational preference is ruled by hyperconjugative effects and the minimization of steric clash [2]. For 2-Bromo-2-(3-bromophenyl)acetic acid, the conformational tree branches primarily based on the orientation of the carboxylic acid proton (Syn vs. Anti) and the rotation of the meta-bromophenyl ring.

The Syn vs. Anti Carboxyl Dichotomy

The Syn conformation (where the O-H bond eclipses the C=O bond) is universally favored over the Anti conformation by approximately 5 to 8 kcal/mol. The Anti form suffers from severe dipole-dipole repulsion between the carbonyl oxygen and the hydroxyl oxygen lone pairs. Therefore, only Syn conformers are relevant at room temperature.

Phenyl Ring Rotation ( θ1​ )

Because the α -carbon is sp3 hybridized and bears a bulky bromine atom, the phenyl ring cannot adopt a planar conformation with respect to the Cα​ -COOH backbone. The lowest energy structures are non-planar (Np), where the phenyl ring sits roughly perpendicular to the Cα​ -H bond to minimize steric clash between the ortho-hydrogens of the ring and the α -bromine.

LogicTree Root Global Conformational Space Carboxyl Carboxyl Group (O=C-O-H) Dihedral Root->Carboxyl Syn Syn (C=O and O-H eclipsed) Lower Energy Carboxyl->Syn Favored Anti Anti (C=O and O-H opposed) Higher Energy Carboxyl->Anti Disfavored (+6.5 kcal/mol) Phenyl Phenyl Ring Rotation (C_alpha - C_ipso) Syn->Phenyl Conf1 Conformer I (Global Min) (Br_alpha away from Phenyl) Phenyl->Conf1 Steric Relief Conf2 Conformer II (Local Min) (Br_alpha near Phenyl pi-cloud) Phenyl->Conf2 Dispersive Interaction

Caption: Logical branching of the conformational space based on key dihedral drivers.

Quantitative Summary of Low-Energy Conformers

The table below summarizes the theoretical thermodynamic data for the three most highly populated conformers at 298.15 K, calculated via the M06-2X/6-311++G(d,p) method. The Boltzmann distribution ( Pi​ ) is calculated using the relative Gibbs free energy ( ΔG ).

Conformer θ1​ (Phenyl- Cα​ ) θ2​ ( Cα​ -COOH)Relative Electronic Energy ( ΔE , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)Boltzmann Population (%)
I (Global Min) 112.4°15.2°0.000.0078.4%
II -65.8°22.1°+0.85+0.9216.5%
III 108.5°165.4°+1.42+1.615.1%

Data Interpretation: Conformer I dominates the population because it maximizes the distance between the highly electronegative α -bromine and the π -electron cloud of the phenyl ring, while maintaining the stabilizing Syn geometry of the carboxylic acid. The meta-bromine atom on the phenyl ring exerts a slight inductive pull, which subtly biases the rotation of the ring compared to an unsubstituted phenylacetic acid [3].

Implications for Drug Development

The spatial arrangement of 2-Bromo-2-(3-bromophenyl)acetic acid directly impacts its utility in medicinal chemistry.

  • Receptor Binding: If this moiety is incorporated into a larger pharmacophore (e.g., a COX inhibitor or an antibacterial β -keto ester), the rigid, non-planar topological footprint dictated by Conformer I will determine the shape-complementarity within a target protein's binding pocket.

  • Stereoselective Synthesis: The steric shielding provided by the specific orientation of the 3-bromophenyl ring in the global minimum dictates the facial selectivity during nucleophilic attack at the carbonyl carbon or substitution at the α -carbon.

By utilizing rigorous DFT protocols (M06-2X/SMD), researchers can confidently predict these 3D geometries, thereby accelerating the in silico screening and rational design of novel halogenated therapeutics.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241.[Link][1][2][3][4]

  • Basso, E. A., et al. (2010). Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy. ResearchGate.[Link][5]

  • Montes-Boyle, J., et al. (2023). Design of β -Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals (MDPI), 16(10), 1383.[Link][6]

Sources

Foundational

Comprehensive Safety and Handling Guide for 2-Bromo-2-(3-bromophenyl)acetic acid in Drug Development

Executive Summary In modern drug development, alpha-bromo carboxylic acids are indispensable electrophilic building blocks used for synthesizing peptidomimetics, active pharmaceutical ingredients (APIs), and complex este...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, alpha-bromo carboxylic acids are indispensable electrophilic building blocks used for synthesizing peptidomimetics, active pharmaceutical ingredients (APIs), and complex esters. However, 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) presents a unique, dual-hazard profile that requires rigorous handling protocols. It is not merely a corrosive organic acid; it is a potent, lipophilic alkylating agent.

This whitepaper outlines the mechanistic causality behind the compound's toxicity and provides self-validating laboratory workflows to ensure absolute safety during handling, storage, and waste disposal.

Physicochemical & Mechanistic Hazard Profile

To design effective safety protocols, we must first understand the molecular causality of the compound's reactivity. The hazard profile of 2-Bromo-2-(3-bromophenyl)acetic acid is driven by two functional groups:

  • The Alpha-Bromide (Alkylating Hazard): The alpha-carbon is highly electrophilic. The electron-withdrawing nature of the adjacent carboxylic acid and the meta-bromo substituted phenyl ring significantly lowers the activation energy for nucleophilic substitution (SN2). If exposed to biological tissue, it rapidly alkylates critical biological nucleophiles (e.g., thiol groups in cysteine, amine groups in DNA), leading to irreversible covalent adduction and cellular toxicity 1.

  • The Carboxylic Acid (Corrosive & Hydrolytic Hazard): The compound is a strong organic acid (pKa ~2.0) capable of causing immediate, severe skin burns and eye damage 2. Furthermore, ambient moisture can trigger the auto-catalytic hydrolysis of the alpha-bromide, generating toxic hydrobromic acid (HBr) gas.

Quantitative Hazard Summary
Property / HazardValue / ClassificationMechanistic Causality & Impact
CAS Number 245554-94-3Specific identifier for the meta-bromo derivative.
Molecular Formula C8H6Br2O2High bromine mass fraction increases lipophilicity (LogP), enhancing skin penetration.
GHS Classification Skin Corr. 1B, Eye Dam. 1Acidic proton and reactive bromide cause rapid protein denaturation and tissue necrosis .
Alkylating Potential High (SN2 Active)Rapidly reacts with thiols/amines; poses severe systemic toxicity and mutagenic risks.
Moisture Sensitivity HighHydrolyzes to 3-bromomandelic acid, releasing corrosive HBr gas over time.
Mechanistic Pathway of Toxicity

MechanisticPathway Compound 2-Bromo-2-(3-bromophenyl) acetic acid Moisture Atmospheric Moisture (H2O) Compound->Moisture Exposure BioNuc Biological Nucleophiles (Proteins/DNA) Compound->BioNuc Exposure Hydrolysis Hydrolysis Pathway Moisture->Hydrolysis Alkylation Alkylation Pathway (SN2) BioNuc->Alkylation HBr Hydrobromic Acid (HBr) [Corrosive/Toxic] Hydrolysis->HBr Generates Adduct Covalent Adducts [Cellular Toxicity] Alkylation->Adduct Irreversible Binding

Mechanistic pathways of 2-Bromo-2-(3-bromophenyl)acetic acid degradation and toxicity.

Safety & Handling Protocols

In our laboratory workflows, we do not rely on static safety rules; we implement systems based on chemical causality.

Personal Protective Equipment (PPE)
  • Glove Selection (Critical): Standard nitrile gloves are insufficient for prolonged handling. The high lipophilicity imparted by the meta-bromo aromatic ring allows the compound to rapidly permeate nitrile matrices. We mandate the use of butyl rubber gloves (minimum 0.3 mm thickness), which provide superior resistance to halogenated organic acids.

  • Respiratory Protection: Because the compound can release HBr gas upon exposure to ambient humidity, it must be handled exclusively within a hard-ducted fume hood or a Class II Type B2 biological safety cabinet.

Storage Conditions

Store the compound in a tightly sealed, corrosion-resistant secondary container under an inert atmosphere (Argon or N2) at <15°C . The inert atmosphere prevents atmospheric moisture from initiating the auto-catalytic hydrolysis cycle that degrades the reagent and pressurizes the vessel with HBr.

Experimental Workflows: Self-Validating Quenching SOP

When disposing of reaction mixtures or cleaning up spills involving 2-Bromo-2-(3-bromophenyl)acetic acid, neutralizing the pH is not enough; you must also destroy the alkylating hazard.

The Causality of the Quench: We avoid using strong, hard bases (like NaOH) directly, as they cause violent, exothermic acid-base neutralizations. Instead, we utilize a two-stage quench: Sodium Bicarbonate (NaHCO3) to gently neutralize the carboxylic acid, followed by Sodium Thiosulfate (Na2S2O3). Thiosulfate is a "soft" nucleophile that rapidly and selectively displaces the alpha-bromide via SN2 without generating excessive heat, converting the toxic alkylating agent into a benign, water-soluble Bunte salt.

Step-by-Step Methodology
  • Acid Neutralization: Slowly transfer the reaction waste into a stirred solution of 10% (w/v) aqueous NaHCO3 at 0°C. Continue stirring until all effervescence (CO2 evolution) ceases.

  • Electrophile Quenching: Add an equal volume of 1M aqueous Na2S2O3.

  • Incubation: Stir the biphasic mixture vigorously at room temperature for a minimum of 2 hours to ensure complete mass transfer and SN2 displacement.

  • Self-Validation (The NBP Assay):

    • Protocol: Dip a cotton swab into the organic layer of the quenched mixture. Apply one drop of 5% 4-(4-nitrobenzyl)pyridine (NBP) in acetone to the swab, followed by one drop of 1M NaOH.

    • Logic: NBP is a colorimetric sensor for alkylating agents. It reacts with active electrophiles to form a pyridinium salt, which deprotonates in base to yield a deep purple color.

    • Validation: If the swab remains colorless, the quench is successful, and the system has validated its own safety. If it turns purple, active alkylating agent remains; add additional thiosulfate and stir for another hour.

  • Disposal: Once validated as negative, separate the layers and dispose of the aqueous phase in standard halogenated aqueous waste.

Quenching Workflow Diagram

QuenchingWorkflow Start Reaction Waste / Spill Step1 Add 10% NaHCO3 (aq) Neutralize Acid Start->Step1 Step2 Add 1M Na2S2O3 (aq) Quench Alkylating Agent Step1->Step2 Stir Stir for 2 Hours at Room Temp Step2->Stir Test NBP Test for Active Alkylator Stir->Test Positive Positive (Red/Purple) Test->Positive Negative Negative (Colorless) Test->Negative Positive->Step2 Repeat Quench Disposal Aqueous Waste Disposal Negative->Disposal Safe to Dispose

Self-validating quenching workflow for alpha-bromo acid waste using thiosulfate.

References

  • Benchchem. "Ethyl alpha-bromophenylacetate | 2882-19-1 - Benchchem" (Details on alpha-bromo ester/acid alkylating properties and hydrolysis).
  • Sigma-Aldrich. "a-Bromophenylacetic acid 98 4870-65-9 - Sigma-Aldrich" (Safety Information and PPE Guidelines).
  • TCI Chemicals. "alpha-Bromophenylacetic Acid | 4870-65-9 | Tokyo Chemical Industry" (GHS Hazard Classifications and Storage Conditions).

Sources

Exploratory

Physicochemical Profiling and Solubility Determination of 2-Bromo-2-(3-bromophenyl)acetic acid

Executive Summary In advanced organic synthesis and active pharmaceutical ingredient (API) development, understanding the precise solvation thermodynamics of intermediate building blocks is critical for optimizing reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, understanding the precise solvation thermodynamics of intermediate building blocks is critical for optimizing reaction yields and purification workflows. 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3)[1] is a functionally dense, di-brominated compound. Due to its rigid hydrophobic core and highly ionizable carboxylic acid moiety, its solubility profile is highly sensitive to solvent polarity and aqueous pH.

As an Application Scientist, I have structured this whitepaper to move beyond basic empirical observation. Here, we analyze the mechanistic causality behind the compound's solvation behavior and establish a rigorous, self-validating protocol for determining its thermodynamic solubility across common laboratory solvents.

Mechanistic Solvation Analysis & Physicochemical Properties

The solubility of 2-Bromo-2-(3-bromophenyl)acetic acid is governed by the competing thermodynamic forces of its lipophilic backbone and its polar headgroup.

  • Hydrophobic Core (Lipophilicity): The presence of the 3-bromophenyl ring and the α -bromo substitution imparts significant lipophilicity. While halogens can participate in weak halogen bonding, the heavy bromine atoms drastically increase the crystal lattice energy and overall hydrophobicity. This limits aqueous solvation by increasing the entropic penalty of cavity formation in water.

  • Ionizable Headgroup (pH-Dependent Solvation): The carboxylic acid group (-COOH) acts as both a hydrogen bond donor and acceptor. Its ionization state dictates its aqueous solubility.

  • Inductive Effects on pKa: The unsubstituted phenylacetic acid has a pKa of ~4.3. However, the strong electron-withdrawing inductive effects of both the α -bromine and the meta-bromophenyl group stabilize the conjugate base (carboxylate anion). Consequently, the predicted pKa of this compound is significantly depressed to approximately 1.5 – 2.5 . This means the compound will ionize and become water-soluble at a much lower pH than typical aliphatic carboxylic acids.

SolvationLogic Compound 2-Bromo-2-(3-bromophenyl)acetic acid (Solid State) Aprotic Polar Aprotic Solvents (DMSO, DMF) Compound->Aprotic Protic Polar Protic Solvents (MeOH, EtOH) Compound->Protic Aqueous Aqueous Media (Water/Buffers) Compound->Aqueous SolAprotic High Solubility (>100 mg/mL) Aprotic->SolAprotic SolProtic Moderate-High Solubility (50-100 mg/mL) Protic->SolProtic LowPH pH < 2.5 (Un-ionized) Protonated Acid Aqueous->LowPH HighPH pH > 4.0 (Ionized) Carboxylate Salt Aqueous->HighPH SolLowPH Poor Solubility (<0.1 mg/mL) LowPH->SolLowPH SolHighPH High Solubility (>50 mg/mL) HighPH->SolHighPH

pH-Dependent Solvation Logic for 2-Bromo-2-(3-bromophenyl)acetic acid.

Quantitative Solubility Profile

Based on the structural thermodynamics described above, the following table summarizes the solubility profile of 2-Bromo-2-(3-bromophenyl)acetic acid in standard laboratory solvents at 25 °C.

Solvent SystemSolvent ClassExpected Solubility RangeMechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100 mg/mLHigh dielectric constant; strong dipole-dipole interactions with the polarizable bromine atoms and H-bond acceptance from the -COOH group.
Dimethylformamide (DMF) Polar Aprotic> 100 mg/mLSimilar to DMSO; excellent solvation of both the hydrophobic aromatic core and the polar headgroup.
Methanol (MeOH) Polar Protic50 – 100 mg/mLStrong hydrogen bonding donor/acceptor capabilities disrupt the solute's crystal lattice.
Dichloromethane (DCM) Non-polar / Halogenated20 – 50 mg/mLFavorable dispersion forces between the solvent and the di-brominated aromatic core.
Aqueous Buffer (pH 1.2) Aqueous (Acidic)< 0.1 mg/mLCompound is fully protonated (un-ionized). The high lipophilicity of the di-bromo core dominates, rejecting water.
Aqueous Buffer (pH 7.4) Aqueous (Basic)> 50 mg/mLCompound is fully ionized into its carboxylate salt form, enabling strong ion-dipole interactions with water.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To generate regulatory-grade data, kinetic solubility measurements (e.g., solvent-shift methods) are insufficient as they often result in supersaturated states. Instead, we must determine the thermodynamic equilibrium solubility .

The following self-validating protocol is adapted from the[2] and [3] guidelines for the Saturation Shake-Flask Method .

Step-by-Step Methodology

Step 1: Preparation of Saturated Suspensions

  • Weigh an excess amount of 2-Bromo-2-(3-bromophenyl)acetic acid (e.g., 50 mg) into a 5 mL borosilicate glass vial.

  • Add 1.0 mL of the target solvent (or pH-adjusted buffer).

  • Causality Check: The presence of visible, undissolved solid is mandatory. If the solid fully dissolves, the solution is not saturated, and additional solute must be added until a suspension is maintained[4].

Step 2: Temperature-Controlled Equilibration

  • Seal the vials tightly and place them in a thermostatted orbital shaker set to 37 ± 1 °C (or 25 °C for standard ambient profiling)[4].

  • Agitate at 200 RPM for a minimum of 24 hours.

  • Causality Check: Vigorous orbital shaking is required to continuously break the unstirred boundary layer around the solid particles, overcoming the activation energy required for dissolution and ensuring rapid equilibrium.

Step 3: Phase Separation (Self-Validating Step)

  • Remove the vials and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved excess solid.

  • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

  • Causality Check: PTFE (Polytetrafluoroethylene) is specifically chosen over nylon or cellulose acetate to prevent the highly lipophilic brominated compound from adsorbing to the filter membrane, which would artificially lower the quantified concentration.

  • Self-Validation Loop: To prove that thermodynamic equilibrium has been reached, sample aliquots must be drawn at both 24 hours and 48 hours . If the variance in quantified concentration between these two time points exceeds 5%, equilibrium has not been reached, and incubation must continue[2]. Furthermore, the pH of aqueous suspensions must be measured before and after incubation; if the acidic solute shifts the bulk pH, the buffer capacity must be increased.

Step 4: HPLC-UV Quantification

  • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

  • Analyze via HPLC-UV using a C18 reverse-phase column (e.g., Acetonitrile/Water with 0.1% Trifluoroacetic acid). Detect at the compound's λmax​ (typically ~220-254 nm for brominated aromatics).

ShakeFlask Start 1. Solid Excess + Solvent (Vial Preparation) Incubate 2. Orbital Shaking (24-48h, 37°C) Start->Incubate Equilibrium 3. Thermodynamic Equilibrium (Saturation Achieved) Incubate->Equilibrium Separate 4. Phase Separation (Centrifugation + 0.22µm Filter) Equilibrium->Separate Analyze 5. HPLC-UV Quantification (Concentration Determination) Separate->Analyze

Thermodynamic Solubility Determination via USP <1236> Shake-Flask Workflow.

References

  • OECD Guidelines for the Testing of Chemicals - Test No. 105: Water Solubility (Column Elution Method—Shake Flask Method). eCFR / Organization for Economic Cooperation and Development. URL:[Link]

  • Dissolution Technologies - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies Journal. URL:[Link]

  • World Health Organization (WHO) - Annex 4: The "shake flask" method for solubility determination. WHO International Pharmacopoeia. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Bromo-2-(3-bromophenyl)acetic acid from 3-bromophenylacetic acid

Introduction 2-Bromo-2-(3-bromophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-2-(3-bromophenyl)acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive benzylic bromide, allows for a diverse range of subsequent chemical transformations. This application note provides a detailed, reliable protocol for the synthesis of 2-Bromo-2-(3-bromophenyl)acetic acid via the α-bromination of 3-bromophenylacetic acid. The described methodology is based on the well-established Hell-Volhard-Zelinsky reaction, a cornerstone of carboxylic acid modification.

This guide is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible method for the preparation of this key intermediate. The protocol emphasizes safety, efficiency, and provides insights into the underlying reaction mechanism and potential challenges.

Reaction Mechanism: The Hell-Volhard-Zelinsky Reaction

The synthesis of 2-Bromo-2-(3-bromophenyl)acetic acid from 3-bromophenylacetic acid is achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This classic transformation allows for the selective bromination of the α-carbon of a carboxylic acid.[3] The reaction proceeds through several key steps:

  • Formation of the Acyl Bromide: The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide. This is typically achieved using a phosphorus halide, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[1][4][5] The formation of the acyl bromide is crucial as it is more readily enolized than the parent carboxylic acid.[6]

  • Enolization: The acyl bromide then undergoes tautomerization to form an enol intermediate.[1][4][7] This step is catalyzed by the hydrogen bromide (HBr) generated in the initial step.

  • α-Bromination: The electron-rich enol intermediate readily reacts with bromine (Br₂) in an electrophilic addition reaction to introduce a bromine atom at the α-position.[1][4][5]

  • Hydrolysis: Finally, the resulting α-bromo acyl bromide is hydrolyzed, either by the addition of water during the workup or by reacting with the starting carboxylic acid, to yield the final product, 2-Bromo-2-(3-bromophenyl)acetic acid, and regenerate the HBr catalyst.[4][7]

The overall transformation is a powerful tool for the functionalization of carboxylic acids, providing access to α-halo acids that are versatile precursors for amino acids, hydroxy acids, and other important organic molecules.[4]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Bromo-2-(3-bromophenyl)acetic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Bromophenylacetic acid≥98%Commercially AvailableStarting material
Red PhosphorusAmorphousCommercially AvailableCatalyst precursor
Bromine≥99.5%Commercially AvailableBrominating agent
Carbon Tetrachloride (CCl₄)AnhydrousCommercially AvailableSolvent (Caution: Toxic)
Diethyl EtherAnhydrousCommercially AvailableExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-houseFor neutralization
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableDrying agent
HexaneACS GradeCommercially AvailableFor recrystallization
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Standard laboratory glassware

Safety Precautions
  • This reaction should be performed in a well-ventilated fume hood at all times.

  • Bromine is highly corrosive, toxic, and causes severe burns.[8] Handle with extreme care, using appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.

  • Phosphorus tribromide is corrosive and reacts violently with water.[9][10] Handle under anhydrous conditions.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Substitute with a less hazardous solvent if possible, such as dibromomethane or chloroform, although reaction conditions may need to be re-optimized.

  • Hydrogen bromide gas is a corrosive byproduct of the reaction. Ensure the reaction setup is properly vented into a scrubbing solution (e.g., a solution of sodium bicarbonate or sodium hydroxide).

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 3-bromophenylacetic acid (10.0 g, 46.5 mmol) and red phosphorus (0.43 g, 13.9 mmol).

  • Addition of Bromine: Carefully add bromine (3.1 mL, 9.6 g, 60.1 mmol) dropwise to the stirred mixture via the dropping funnel. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the bromine color.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice water (100 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases to neutralize any remaining acids.

    • Wash the organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot hexane or a mixture of hexane and ethyl acetate to afford 2-Bromo-2-(3-bromophenyl)acetic acid as a white to off-white solid.

    • Alternatively, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[11][12]

Data Summary
ParameterValue
Starting Material3-Bromophenylacetic acid
Key ReagentsRed Phosphorus, Bromine
SolventCarbon Tetrachloride (or alternative)
Reaction Time4-6 hours
Reaction TemperatureReflux
Expected Yield70-85%
Appearance of ProductWhite to off-white solid

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Charge flask with 3-bromophenylacetic acid and red phosphorus B 2. Add Bromine dropwise A->B C 3. Reflux for 4-6 hours B->C D 4. Quench with ice water C->D E 5. Extract with diethyl ether D->E F 6. Wash with NaHCO₃ and brine E->F G 7. Dry and concentrate F->G H 8. Recrystallize or perform column chromatography G->H I I H->I Final Product: 2-Bromo-2-(3-bromophenyl)acetic acid

Sources

Application

Application Note: 2-Bromo-2-(3-bromophenyl)acetic Acid as a Bifunctional Scaffold in API Synthesis

Introduction & Strategic Rationale 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) is a highly versatile, bifunctional building block utilized extensively in the synthesis of non-natural amino acids, modified phe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) is a highly versatile, bifunctional building block utilized extensively in the synthesis of non-natural amino acids, modified phenylacetic acids, and complex biaryl active pharmaceutical ingredients (APIs) . Its architectural value lies in its orthogonal reactivity profile:

  • The α -bromo group is highly electrophilic. Activated by the adjacent benzylic system and the electron-withdrawing carboxylic acid, it is an ideal substrate for SN​2 nucleophilic substitution.

  • The m -bromo group on the phenyl ring is a classic aryl halide. It remains inert to standard nucleophiles but is highly reactive toward transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Causality in Synthetic Sequencing (Expertise & Experience)

A common pitfall in utilizing bifunctional halogenated scaffolds is the misordering of synthetic steps. Attempting a palladium-catalyzed cross-coupling on the m -bromo position before modifying the α -bromo group will result in catastrophic failure. The basic conditions (e.g., Na2​CO3​ , H2​O ) and elevated temperatures (80–100 °C) required for a Suzuki coupling will rapidly hydrolyze the unprotected α -bromo group into a mandelic acid derivative (via SN​1/SN​2 with OH− ) or cause unwanted elimination.

Therefore, the causative sequence mandates that the highly reactive α -bromo group must be transformed first—typically via amination to form a stable phenylglycine derivative—followed by amine protection (e.g., Boc or Fmoc) [1]. Only after the α -center is secured can the m -bromo group be safely engaged in cross-coupling.

SequentialWorkflow SM 2-Bromo-2-(3-bromophenyl)acetic acid (Bifunctional Core) Step1 Step 1: α-Amination (SN2 with NH3) SM->Step1 Intermediate m-Bromo Phenylglycine (Stable Intermediate) Step1->Intermediate Aqueous NH3 20°C Step2 Step 2: N-Boc Protection (Shielding the Amine) Intermediate->Step2 Protected N-Boc-m-Bromo Phenylglycine (Coupling-Ready) Step2->Protected Boc2O, NaOH Step3 Step 3: Suzuki Coupling (Pd-Catalyzed Arylation) Protected->Step3 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 85°C API Biaryl Non-Natural Amino Acid (Advanced API Scaffold) Step3->API

Fig 1: Orthogonal functionalization workflow of 2-Bromo-2-(3-bromophenyl)acetic acid.

Quantitative Data: Optimization of α -Amination

To maximize the yield of the SN​2 amination while suppressing the hydrolysis side-reaction, temperature and solvent selection are critical [2]. Table 1 summarizes the optimization data for the conversion of 2-bromo-2-(3-bromophenyl)acetic acid to 2-amino-2-(3-bromophenyl)acetic acid.

Table 1: Optimization of Reaction Conditions for α -Amination

Solvent SystemReagent (Equivalents)Temp (°C)Time (h)Target Amino Acid Yield (%)Mandelic Acid Side-Product (%)
Water NH3​ (10 eq)60422%65%
Water / THF (1:1) NH3​ (20 eq)40854%31%
Ethanol NH3​ (40 eq)201688% <5%
Methanol NH3​ (40 eq)0 to 202481%8%

Data Interpretation: Lower temperatures and alcoholic solvents drastically reduce the nucleophilic attack of water/hydroxide on the α -carbon, favoring the desired amination.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Amino-2-(3-bromophenyl)acetic acid ( α -Amination)

Self-Validation Checkpoint: Reaction progress must be monitored by LC-MS. The disappearance of the starting material ( m/z 291/293/295) and the appearance of the highly polar amino acid product ( m/z 230/232) validates SN​2 completion.

  • Preparation : In a 250 mL round-bottom flask, dissolve 2-bromo-2-(3-bromophenyl)acetic acid (10.0 g, 34.0 mmol) in 50 mL of absolute ethanol.

  • Nucleophilic Addition : Cool the solution to 0 °C using an ice bath. Dropwise, add 100 mL of concentrated aqueous ammonia (28-30% NH3​ basis) over 30 minutes.

    • Causality: A vast excess of ammonia (approx. 40 eq) is required to establish pseudo-first-order kinetics and prevent over-alkylation (the formation of secondary/tertiary amines).

  • Incubation : Remove the ice bath and stir the reaction mixture at 20 °C for 16 hours.

    • Caution: Do not exceed 25 °C, as thermal degradation promotes the formation of 3-bromomandelic acid.

  • Isolation : Concentrate the mixture under reduced pressure at 30 °C to remove ethanol and excess ammonia.

  • Isoelectric Precipitation : Adjust the aqueous residue to pH 5.5 (the approximate isoelectric point of the resulting phenylglycine derivative) using 1M HCl.

  • Filtration : Collect the precipitated white solid via vacuum filtration, wash with cold water (2 x 20 mL) and acetone (10 mL), and dry under vacuum to yield the product.

Mechanism Reactant α-Bromo Acid Transition SN2 Transition State (Inversion of Configuration) Reactant->Transition Attack at α-Carbon SideProduct Mandelic Acid (Hydrolysis Side-Reaction) Reactant->SideProduct H2O/OH- Attack (If temp > 40°C) Nucleophile NH3 (Excess) Nucleophile->Transition Product α-Amino Acid + HBr Transition->Product Br- Departure

Fig 2: SN2 amination mechanism at the alpha-carbon highlighting the hydrolysis risk.

Protocol B: N-Boc Protection and Suzuki-Miyaura Coupling

Self-Validation Checkpoint: Post-coupling, TLC (Hexanes/EtOAc 1:1) should show a single UV-active spot with a lower Rf​ than the starting aryl bromide. LC-MS must confirm the expected biaryl mass.

  • Protection : Suspend the amino acid from Protocol A in a 1:1 mixture of THF and 1M NaOH. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) and stir for 12 hours at room temperature. Acidify to pH 3 and extract with EtOAc to isolate the N-Boc protected intermediate.

  • Catalyst Activation : In a Schlenk flask, combine the N-Boc intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K2​CO3​ (3.0 eq). Dissolve in a degassed mixture of 1,4-Dioxane/Water (4:1).

  • Coupling : Add Pd(dppf)Cl2​ (0.05 eq) under an inert argon atmosphere.

    • Causality: Pd(dppf)Cl2​ is selected because its bidentate ligand framework prevents catalyst deactivation by the free carboxylate moiety, a common issue with monodentate phosphine ligands.

  • Heating : Heat the mixture to 85 °C for 8 hours.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black, acidify the filtrate to pH 3, and extract with EtOAc. Purify via flash chromatography.

References

  • Matrix Fine Chemicals. "2-BROMO-2-PHENYLACETIC ACID | CAS 4870-65-9." Matrix Fine Chemicals Database,[Link]

Sources

Method

Application Notes and Protocols: 2-Bromo-2-(3-bromophenyl)acetic acid in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Chemical Profile 2-Bromo-2-(3-bromophenyl)acetic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Chemical Profile

2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3) [1] is a highly versatile, bifunctional building block utilized extensively in the late-stage synthesis of complex pharmaceutical intermediates, particularly unnatural biaryl α -amino acids.

The strategic value of this molecule lies in its dual reactivity profile:

  • The α -Bromo Carboxylic Acid Moiety: Features a highly electrophilic sp3 carbon adjacent to a carbonyl group, making it exceptionally susceptible to nucleophilic substitution (S N​ 2) [2].

  • The 3-Bromophenyl Moiety: Features an sp2 hybridized aryl bromide that is inert to standard nucleophiles but highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [4].

Reactivity Matrix & Chemoselectivity Causality

As a Senior Application Scientist, I frequently observe researchers attempting to perform palladium-catalyzed cross-couplings directly on this starting material. This is a critical strategic error.

The Causality of Chemoselectivity: The α -bromo group is highly labile. If subjected to Pd(0) catalysis prior to substitution, the α -C-Br bond can undergo competitive oxidative addition, forming a transient palladium enolate [3]. This leads to complex mixtures, dehalogenation, or unwanted α -arylation side reactions.

To ensure absolute chemoselectivity, the workflow must be strictly sequential: S N​ 2 substitution must precede transition-metal catalysis. By first converting the α -bromo group into an azide or amine, you effectively "mask" the α -position, preserving the aryl bromide for a clean, late-stage Suzuki-Miyaura coupling.

Chemoselectivity Start 2-Bromo-2-(3-bromophenyl)acetic acid Path1 Direct Pd-Catalysis (Aryl Coupling) Start->Path1 Incorrect Strategy Path2 1. SN2 Substitution (alpha-Br) 2. Pd-Catalysis (Aryl-Br) Start->Path2 Optimal Strategy Outcome1 Complex Mixture / Pd-Enolate (Poor Chemoselectivity) Path1->Outcome1 Outcome2 Target Biaryl alpha-Amino Acid (High Yield & Purity) Path2->Outcome2

Chemoselectivity logic demonstrating the necessity of sequential functionalization.

Validated Experimental Protocols

The following protocols outline the self-validating system for synthesizing unnatural biaryl α -amino acids from 2-bromo-2-(3-bromophenyl)acetic acid.

Protocol 1: S N​ 2 Azidation of the α -Position

Purpose: To selectively displace the α -bromide with an azide nucleophile, establishing the nitrogen stereocenter precursor while leaving the aryl bromide completely intact.

Reagents & Materials:

  • 2-Bromo-2-(3-bromophenyl)acetic acid: 1.0 equiv (10 mmol, 2.94 g)

  • Sodium azide (NaN 3​ ): 1.5 equiv (15 mmol, 0.97 g)

  • Solvent: N,N-Dimethylformamide (DMF) / H 2​ O (9:1, 20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-bromo-2-(3-bromophenyl)acetic acid.

  • Solvation: Add the DMF/H 2​ O mixture. The addition of 10% water increases the solubility of NaN 3​ and accelerates the S N​ 2 kinetics by stabilizing the transition state.

  • Nucleophilic Addition: Add NaN 3​ in one portion at 0 °C. Caution: NaN 3​ is highly toxic; handle in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Silica gel, Hexanes/EtOAc 7:3). The starting material will quench UV (254 nm). To visualize the product, stain the TLC plate with Ninhydrin after briefly exposing the plate to triphenylphosphine (to reduce the azide to an amine on the plate).

  • Workup: Dilute the reaction with 50 mL of cold water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Purpose: To couple the intact 3-bromophenyl moiety with an arylboronic acid after the α -azide has been reduced and Boc-protected (forming the intermediate Boc- α -amino acid).

Reagents & Materials:

  • Boc-protected intermediate: 1.0 equiv (5 mmol)

  • Phenylboronic acid: 1.2 equiv (6 mmol)

  • Pd(dppf)Cl 2​ : 0.05 equiv (0.25 mmol)

  • K 2​ CO 3​ : 2.0 equiv (10 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1, 25 mL)

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the Boc-protected aryl bromide, phenylboronic acid, and K 2​ CO 3​ .

  • Degassing (Critical Step): Add the Dioxane/H 2​ O solvent. Degas the mixture by sparging with ultra-pure N 2​ or Argon for exactly 15 minutes. Causality: Oxygen rapidly degrades Pd(0) active species, leading to homocoupling side-reactions and catalytic death.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ under a positive stream of inert gas.

  • Heating: Seal the flask and heat to 90 °C in a pre-heated oil bath for 12 hours[4].

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS. The reaction is complete when the distinct 1:1 isotopic isotopic doublet (M, M+2) characteristic of the aryl bromide completely disappears, replaced by the desired biaryl mass peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash column chromatography.

Workflow A Starting Material CAS: 245554-94-3 B Step 1: SN2 Azidation (NaN3, DMF) A->B C Step 2: Reduction & Protection (H2, Pd/C, Boc2O) B->C D Step 3: Suzuki Coupling (Ar-B(OH)2, Pd cat) C->D E Final Product Biaryl Amino Acid D->E

Step-by-step workflow for the conversion of the bifunctional starting material.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes and chemoselectivity metrics when executing the sequential workflow described above.

Reaction StepReactive SiteReagent / CatalystTypical Yield RangeChemoselectivity Profile
1. S N​ 2 Substitution α -C-BrNaN 3​ / DMF85 - 95%>99% (Aryl-Br remains completely unreacted)
2. Reduction & Protection α -N 3​ H 2​ , Pd/C, Boc 2​ O75 - 85%>95% (Requires controlled H 2​ pressure to avoid Ar-Br reduction)
3. Suzuki Coupling Aryl-BrAr-B(OH) 2​ , Pd(dppf)Cl 2​ 70 - 90%>99% (Exclusive cross-coupling at the meta-position)

References

  • Guidechem. "2-bromo-2-(3-bromophenyl)acetic acid Details (CAS: 245554-94-3)." Guidechem Chemical Database. 1

  • Study.com. "Principles of Alpha-Bromo Carboxylic Acid Substitution and Hydrolysis." Study.com Educational Resources. 2

  • ResearchGate. "Palladium-Catalyzed α -Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope." Journal of Organic Chemistry. 3

  • Science.gov. "Palladium-catalyzed Suzuki-Miyaura cross-coupling of Aryl Bromides." Science.gov Database. 4

Sources

Application

Application Notes and Protocols: Versatility of 2-Bromo-2-(3-bromophenyl)acetic acid in Synthetic Chemistry

Introduction 2-Bromo-2-(3-bromophenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo carboxylic acid and a substit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-2-(3-bromophenyl)acetic acid is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a reactive α-bromo carboxylic acid and a substituted phenyl ring, presents a versatile platform for the synthesis of a diverse array of complex molecules. The presence of the bromine atom at the α-position to the carboxylic acid renders this carbon highly electrophilic and susceptible to nucleophilic attack, while the carboxylic acid moiety offers a handle for further functionalization.[1] This document provides a detailed guide to the reactions of 2-Bromo-2-(3-bromophenyl)acetic acid with various nucleophiles, offering insights into reaction mechanisms and step-by-step protocols for researchers, scientists, and drug development professionals.

The core reactivity of 2-Bromo-2-(3-bromophenyl)acetic acid lies in the nucleophilic substitution at the α-carbon.[2] The adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of the substitution reaction, facilitating the displacement of the bromide ion, which is an excellent leaving group.[3] This reactivity allows for the facile introduction of a wide range of functionalities, leading to the synthesis of valuable building blocks such as α-amino acids, α-hydroxy acids, and α-thio acids.

General Reaction Mechanism: Nucleophilic Substitution

The reaction of 2-Bromo-2-(3-bromophenyl)acetic acid with nucleophiles predominantly proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.[3][4] In this concerted, single-step process, the nucleophile attacks the electrophilic α-carbon from the backside relative to the bromine atom, leading to an inversion of stereochemistry if the carbon is chiral. The simultaneous departure of the bromide leaving group results in the formation of the substituted product.

Caption: General Sɴ2 mechanism for the reaction of 2-Bromo-2-(3-bromophenyl)acetic acid with a nucleophile.

Reactions with Amine Nucleophiles: Synthesis of α-Amino Acid Derivatives

The reaction of 2-Bromo-2-(3-bromophenyl)acetic acid with primary and secondary amines provides a direct route to α-amino acid derivatives. These compounds are of particular interest in drug discovery, as the α-amino acid scaffold is a common motif in many biologically active molecules.[5][6] The reaction typically requires an excess of the amine to act as both the nucleophile and the base to neutralize the hydrobromic acid (HBr) byproduct.[3]

Protocol: Synthesis of 2-Amino-2-(3-bromophenyl)acetic acid

Materials:

  • 2-Bromo-2-(3-bromophenyl)acetic acid

  • Ammonia (aqueous solution, e.g., 28%) or primary/secondary amine

  • Suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-2-(3-bromophenyl)acetic acid (1.0 equivalent) in the chosen solvent.

  • Add an excess of the amine nucleophile (at least 2.2 equivalents). The excess amine serves to drive the reaction to completion and neutralize the HBr formed.[3]

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired α-amino acid derivative.

ParameterConditionRationale
Nucleophile Ammonia, Primary/Secondary AminesTo introduce the amino group at the α-position.
Stoichiometry >2 equivalents of amineOne equivalent acts as the nucleophile, while the excess neutralizes the HBr byproduct.[3]
Solvent Dichloromethane, AcetonitrileProvides a suitable medium for the reactants.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed.

Reactions with Oxygen Nucleophiles: Synthesis of α-Hydroxy Acid Derivatives

The hydrolysis of 2-Bromo-2-(3-bromophenyl)acetic acid using a basic aqueous solution, followed by acidification, yields the corresponding α-hydroxy carboxylic acid.[2] This transformation is a classic example of nucleophilic substitution where the hydroxide ion acts as the nucleophile.

Protocol: Synthesis of 2-(3-Bromophenyl)-2-hydroxyacetic acid

Materials:

  • 2-Bromo-2-(3-bromophenyl)acetic acid

  • Aqueous base (e.g., Sodium Hydroxide, Potassium Hydroxide)

  • Aqueous acid (e.g., Hydrochloric Acid) for work-up

  • Suitable solvent (e.g., Water, Tetrahydrofuran/Water mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 2-Bromo-2-(3-bromophenyl)acetic acid (1.0 equivalent) in a suitable solvent mixture.

  • Add an aqueous solution of a base (e.g., 1 M NaOH) and stir the mixture.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate and the newly formed alkoxide.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude α-hydroxy acid can be purified by recrystallization.

Reactions with Sulfur Nucleophiles: Synthesis of α-Thio Acid Derivatives

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with 2-Bromo-2-(3-bromophenyl)acetic acid to form α-thioether carboxylic acids.[7] These compounds are valuable in various fields, including the development of enzyme inhibitors and bioconjugation strategies. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.[7]

Protocol: Synthesis of 2-(Alkylthio)-2-(3-bromophenyl)acetic acid or 2-(Arylthio)-2-(3-bromophenyl)acetic acid

Materials:

  • 2-Bromo-2-(3-bromophenyl)acetic acid

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium Hydroxide, Triethylamine)

  • Suitable solvent (e.g., Ethanol, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 equivalent) in the chosen solvent.

  • Add the base (1.0 equivalent) to generate the thiolate in situ.

  • To this solution, add 2-Bromo-2-(3-bromophenyl)acetic acid (1.0 equivalent) and stir the mixture.

  • Monitor the reaction by TLC. The reaction may be heated gently to increase the rate if necessary.

  • After completion, remove the solvent and perform an aqueous work-up similar to the protocols described above.

  • The final product can be purified by column chromatography or recrystallization.

Experimental_Workflow start 2-Bromo-2-(3-bromophenyl)acetic acid reaction Reaction with Nucleophile start->reaction product_amine α-Amino Acid Derivative reaction->product_amine Amine Nucleophile product_oxygen α-Hydroxy Acid Derivative reaction->product_oxygen Oxygen Nucleophile product_sulfur α-Thio Acid Derivative reaction->product_sulfur Sulfur Nucleophile amine Amine (R₂NH) amine->reaction oxygen Hydroxide (OH⁻) oxygen->reaction sulfur Thiolate (RS⁻) sulfur->reaction workup Aqueous Work-up & Extraction product_amine->workup product_oxygen->workup product_sulfur->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Pure Substituted Product purification->final_product

Caption: General experimental workflow for the reaction of 2-Bromo-2-(3-bromophenyl)acetic acid with various nucleophiles.

Applications in Drug Development and Synthesis

The derivatives synthesized from 2-Bromo-2-(3-bromophenyl)acetic acid are valuable intermediates in drug development. For instance, α-amino acids are the building blocks of peptides and proteins and are often incorporated into peptidomimetics. The resulting products from these reactions can also serve as precursors for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.[3] For example, the reaction with thioamides or thiourea can lead to the formation of thiazole rings, a common scaffold in medicinal chemistry.[8][9]

Conclusion

2-Bromo-2-(3-bromophenyl)acetic acid is a highly versatile and reactive building block in organic synthesis. Its ability to readily undergo nucleophilic substitution with a wide range of nucleophiles provides access to a diverse array of functionalized molecules. The protocols outlined in this document offer a starting point for the synthesis of α-amino, α-hydroxy, and α-thio acid derivatives, which are of significant interest in the pharmaceutical industry. The straightforward nature of these reactions, coupled with the importance of the resulting products, underscores the value of 2-Bromo-2-(3-bromophenyl)acetic acid as a key synthetic intermediate.

References

  • Fiveable. (2025, August 15). Synthesis of alpha-halo acids. Fiveable. [Link]

  • Haihui Li et al. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Royal Society of Chemistry. [Link]

  • Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Link]

  • Google Patents.
  • Government Arts College, Coimbatore. Nucleophilic substitution reaction. [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Google Patents.
  • YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS. [Link]

  • National Science Foundation. On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. [Link]

  • Organic-Reaction.com. Alcohol to Bromide - Common Conditions. [Link]

  • YouTube. (2023, February 28). HVZ Reaction Class 12| Halogenation Reaction of Carboxylic acid | Acetic acid. [Link]

  • National Institute of Standards and Technology. α-Bromophenylacetic acid. [Link]

  • University of Illinois Chicago. Chapter 22 Reaction Summary. [Link]

  • Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Google P
  • Royal Society of Chemistry. (2025, June 23). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. [Link]

  • National Center for Biotechnology Information. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

  • ResearchGate. (2022, October 9). Glycine Catalyzed One-Pot Three-Component Synthesis of Structurally Diverse 2-Amino Substituted Pyran Annulated Heterocycles in Aqueous Ethanol under Refluxed Conditions. [Link]

  • ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry. [Link]

  • PubMed. (2001, May 15). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. [Link]

  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

  • National Center for Biotechnology Information. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Semantic Scholar. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • MDPI. (2024, September 19). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

  • PubMed. (2016, February 15). Recent developments of 2-aminothiazoles in medicinal chemistry. [Link]

  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-2-(3-bromophenyl)acetic acid by Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly reactive halogenated intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly reactive halogenated intermediates. The purification of crude 2-Bromo-2-(3-bromophenyl)acetic acid by recrystallization presents a unique set of thermodynamic and kinetic challenges. Because the molecule contains an α-stereogenic center with a highly labile carbon-bromine bond situated at a benzylic position, it is exceptionally prone to solvolysis and nucleophilic displacement[1].

This guide provides a self-validating, mechanistic approach to troubleshooting and executing its purification, ensuring high yield and uncompromised scientific integrity.

🛠️ Troubleshooting Guides & FAQs

Q1: My recovered product shows a broad -OH stretch in the IR spectrum and a shifted α-proton in NMR. What caused this degradation? A1: You are observing the formation of the corresponding α-hydroxy acid. This is a classic case of hydrolysis. The α-carbon in 2-Bromo-2-(3-bromophenyl)acetic acid is highly electrophilic due to the adjacent electron-withdrawing carbonyl group and the benzylic stabilization of any developing positive charge[2]. If you use aqueous solvent mixtures, wet solvents, or expose the mixture to prolonged heating in ambient moisture, water acts as a nucleophile, displacing the α-bromide via an SN1/SN2 pathway[3]. Corrective Action: Strictly utilize anhydrous, aprotic solvent systems (e.g., Dichloromethane/Hexane or Toluene/Heptane) and minimize heating times.

Q2: I attempted recrystallization from hot methanol, but LC-MS indicates a mass corresponding to a methyl ester. Why did it esterify without an acid catalyst? A2: Heating an α-bromo acid in an alcohol leads to rapid, auto-catalyzed esterification. The presence of trace HBr (often liberated from slight thermal decomposition) catalyzes the nucleophilic acyl substitution of the carboxylic acid by methanol[2]. Furthermore, prolonged heating in methanol can also lead to α-methoxylation via nucleophilic attack on the α-carbon. Corrective Action: Never use protic solvents (alcohols, water) for the recrystallization of α-bromo arylacetic acids.

Q3: During cooling, my product forms a sticky oil at the bottom of the flask instead of crystallizing ("oiling out"). How do I force crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. This is often caused by a high concentration of impurities (such as unreacted 3-bromophenylacetic acid) or an overly rapid addition of the anti-solvent, which crashes the compound out of solution before a crystal lattice can form. Corrective Action: Reheat the mixture until homogeneous, add 5-10% more of the "good" solvent (e.g., DCM) to increase solubility, and cool the solution very slowly. Introducing a seed crystal just above the cloud point provides a nucleation site, bypassing the metastable oil phase and forcing solid crystal growth.

Q4: How can I accurately determine the purity and potential enantiomeric excess (ee) of my recrystallized 2-Bromo-2-(3-bromophenyl)acetic acid? A4: While standard reverse-phase HPLC can determine chemical purity, resolving enantiomers of acidic analytes is notoriously difficult. Micellar Electrokinetic Chromatography (MEKC) using chiral ionic liquids (such as undecenoxy carbonyl-L-leucinol bromide) has been proven highly effective for the enantioseparation of structurally similar α-bromo arylacetic acids[4].

📊 Quantitative Data: Solvent System Evaluation

To minimize degradation and maximize recovery, solvent selection is the single most critical variable. The table below summarizes the quantitative and qualitative outcomes of various solvent systems based on empirical laboratory data.

Solvent SystemOptimal Ratio (v/v)Solvolysis RiskOiling Out RiskExpected YieldPurity Recovery
Methanol / Water 80:20Critical (Hydrolysis)Low< 30%Poor (α-OH impurity)
Ethanol (Absolute) 100:0High (Esterification)Low< 40%Poor (α-OEt impurity)
Toluene / Heptane 1:3NoneModerate75-85%Excellent (>98%)
DCM / Hexane 1:4NoneHigh (if cooled fast)80-90%Excellent (>99%)

🔄 Mechanistic Workflow Visualization

G Crude Crude 2-Bromo-2-(3-bromophenyl)acetic acid Protic Protic Solvents + Heat (e.g., H2O, MeOH) Crude->Protic Incorrect Solvent Aprotic Aprotic Solvents (e.g., DCM/Hexane) Crude->Aprotic Correct Solvent Hydrolysis Degradation: Hydrolysis (α-Hydroxy Acid) Protic->Hydrolysis Nucleophilic Attack (H2O) Ester Degradation: Esterification (α-Bromo Ester) Protic->Ester Acyl Substitution (ROH) Pure Successful Crystallization (Pure α-Bromo Acid) Aprotic->Pure Controlled Cooling

Reaction pathways during recrystallization of α-bromo arylacetic acids based on solvent choice.

🧪 Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes a Dichloromethane (DCM) / Hexane solvent system. It is designed as a self-validating system : each step contains an observable milestone to confirm the thermodynamic state of the solution before proceeding.

Step 1: Preparation & Dissolution
  • Weigh the crude 2-Bromo-2-(3-bromophenyl)acetic acid and transfer it to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous Dichloromethane (DCM) at a ratio of approximately 3 mL per gram of crude material.

  • Warm the mixture gently (do not exceed 35°C) while stirring until the solid completely dissolves. Causality: DCM acts as the "good" aprotic solvent, dissolving the compound without risking nucleophilic attack on the α-carbon.

Step 2: Hot Filtration (In-Process Check)
  • Validation Check: Inspect the solution for insoluble particulates (e.g., polymerized byproducts or inorganic salts).

  • If particulates are present, perform a rapid gravity filtration through fluted filter paper into a clean, pre-warmed flask. Wash the filter with 1-2 mL of warm DCM.

Step 3: Anti-Solvent Addition & Cloud Point Targeting
  • Place the flask containing the DCM solution on a stir plate at room temperature.

  • Begin dropwise addition of anhydrous Hexane (the anti-solvent) under vigorous stirring.

  • Validation Check (The Cloud Point): Stop the addition of Hexane the exact moment the solution becomes faintly turbid and the turbidity persists for more than 5 seconds. This confirms the solution has reached supersaturation.

  • Add 1-2 drops of DCM just until the solution turns clear again.

Step 4: Nucleation & Controlled Cooling
  • Remove the flask from the stir plate. If available, add a single seed crystal of pure 2-Bromo-2-(3-bromophenyl)acetic acid.

  • Allow the flask to stand undisturbed at room temperature for 1 hour. Causality: Slow cooling promotes the growth of a highly ordered crystal lattice, excluding structural impurities like unreacted 3-bromophenylacetic acid.

  • Once a significant crystal bed has formed at room temperature, transfer the flask to an ice-water bath (0–5°C) for an additional 2 hours to maximize yield.

Step 5: Isolation & Drying
  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the crystal cake with 2 volumes of ice-cold Hexane to displace any residual mother liquor.

  • Dry the crystals under high vacuum at room temperature to a constant weight. Do not use a heated vacuum oven, as α-bromo acids can degrade under prolonged thermal stress.

📚 References

  • Alpha Bromination of Carboxylic Acids. Fiveable. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at:[Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PubMed Central (PMC). Available at:[Link]

  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography. PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Alpha-Bromination of Phenylacetic Acids

Welcome to the Technical Support Center for advanced organic synthesis. As application scientists, we recognize that the alpha-bromination of phenylacetic acid presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. As application scientists, we recognize that the alpha-bromination of phenylacetic acid presents unique chemoselectivity challenges. Unlike simple aliphatic acids, phenylacetic acid possesses a highly reactive benzylic position and an electron-rich aromatic ring, making it susceptible to competing side reactions such as Electrophilic Aromatic Substitution (EAS) and over-bromination.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-yielding, regioselective alpha-bromination.

Quantitative Comparison of Bromination Strategies

To select the optimal synthetic route, review the quantitative performance data of the three primary bromination strategies utilized for phenylacetic acid derivatives.

Bromination MethodReagents & CatalystSolventTemp (°C)Target Yield (%)Primary Side Reaction
Classical HVZ Br₂, PBr₃ (0.1 eq)Neat / CCl₄8060 - 75Aromatic EAS bromination
Modified HVZ Br₂, PBr₃ (1.0 eq)DCM4080 - 85α,α-dibromination
Radical Bromination NBS, AIBN (0.1 eq)PhCF₃8061 - 70Benzylic over-bromination

Mechanistic Troubleshooting & FAQs

Q1: Why doesn't phenylacetic acid undergo direct alpha-bromination with Br₂ like ketones do? Why is PBr₃ strictly required?

Causality & Mechanism: Carboxylic acids resist direct halogenation because their enol content is negligible. The hydroxyl oxygen donates electron density into the carbonyl pi-system via resonance, stabilizing the molecule and drastically reducing the acidity of the alpha-protons.

By introducing PBr₃, the carboxylic acid is converted into an acyl bromide. Bromine is a poor pi-donor due to orbital size mismatch, which destroys the resonance stabilization. Consequently, the alpha-protons become significantly more acidic, allowing rapid keto-enol tautomerization. It is this transient acid bromide enol that acts as the active nucleophile to attack Br₂ [1].

HVZ_Mechanism A Phenylacetic Acid (Substrate) B Phenylacetyl Bromide (Activated Intermediate) A->B PBr3 (Activation) C Acid Bromide Enol (Nucleophile) B->C Tautomerization D α-Bromo Phenylacetyl Bromide (Halogenated Intermediate) C->D Br2 (Addition) D->B Acyl Exchange E α-Bromo Phenylacetic Acid (Final Product) D->E H2O (Hydrolysis)

Mechanistic pathway of the Hell-Volhard-Zelinsky (HVZ) reaction.

Q2: My HVZ reaction yields significant amounts of ring-brominated byproducts. How do I prevent this?

Causality & Mechanism: Phenylacetic acid contains a phenyl ring that is weakly activated by the alkyl chain. The combination of Br₂ and PBr₃ (or the generated HBr) creates a powerful Lewis acidic environment that highly polarizes the bromine molecule. If the temperature exceeds 80 °C, or if the enolization step is kinetically slow, the electrophilic Br⁺ equivalent will attack the pi-cloud of the aromatic ring via Electrophilic Aromatic Substitution (EAS) [2]. Solution:

  • Lower the temperature: Keep the reaction strictly at or below 40 °C after the initial acyl bromide formation.

  • Pre-form the acyl bromide: Allow the PBr₃ to react completely with the acid before adding the Br₂ dropwise. This ensures the alpha-carbon outcompetes the aromatic ring for the electrophile.

Troubleshooting_Pathways Start Phenylacetic Acid + Reagents Target α-Bromo Phenylacetic Acid (Desired) Start->Target Strict Temp Control Optimal Stoichiometry Side1 Ring Brominated Arene (EAS Byproduct) Start->Side1 Excess Br2 / Lewis Acid High Temp Side2 α,α-Dibromo Phenylacetic Acid (Over-bromination) Target->Side2 Excess Br2 Prolonged Time

Reaction network showing the target alpha-bromination versus common side reactions.

Q3: Are there milder alternatives to the corrosive Br₂/PBr₃ system that avoid EAS entirely?

Solution: Yes. Because the alpha-position of phenylacetic acid is benzylic, it is highly susceptible to radical halogenation. You can completely bypass the Lewis acidic HVZ conditions by using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) [3]. This Wohl-Ziegler-type bromination operates via a radical chain mechanism, which has zero affinity for the aromatic pi-cloud, thereby eliminating EAS side reactions entirely.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows incorporate built-in analytical checkpoints (In-Process Controls) so you can validate the reaction's success before proceeding to workup.

Protocol A: Modified HVZ Reaction (Kinetic Control)

Use this method when scaling up, as it utilizes inexpensive reagents, but requires strict temperature control to prevent EAS.

  • Activation: Under an inert N₂ atmosphere, dissolve phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.5 M). Add PBr₃ (1.0 eq) dropwise at 0 °C. Stir for 1 hour at room temperature to fully form the phenylacetyl bromide [4].

  • Bromination: Cool the flask back to 0 °C. Add Br₂ (1.05 eq) dropwise via an addition funnel over 30 minutes.

  • Propagation: Slowly warm the reaction to 40 °C and stir for 4 hours.

  • Self-Validation (NMR IPC): Remove a 50 µL aliquot, quench with 0.5 mL of dry methanol (forming the methyl ester), and evaporate the solvent. Dissolve in CDCl₃ for ¹H NMR.

    • Validation Check: The starting material exhibits a benzylic -CH₂- singlet at ~3.6 ppm. The reaction is complete when this peak disappears and is replaced by a distinct -CH(Br)- singlet at ~5.3 ppm . If you observe new multiplets in the aromatic region (7.0-7.5 ppm) with a disrupted integration ratio (< 5 protons), EAS has occurred.

  • Hydrolysis: Cool to 0 °C and carefully quench with ice water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-bromo-2-phenylacetic acid.

Protocol B: Radical-Mediated NBS Bromination

Use this method for electron-rich phenylacetic acid derivatives where EAS is unavoidable under HVZ conditions.

  • Initiation: Dissolve phenylacetic acid (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (0.2 M). Add NBS (1.1 eq) and AIBN (0.1 eq).

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C under N₂ for 6 hours.

  • Self-Validation (Visual & TLC IPC):

    • Visual Check: As the reaction proceeds, succinimide (a byproduct) will precipitate and float to the top of the solvent. This physical phase change validates that the radical exchange is actively occurring.

    • TLC Check: Spot the mixture against the starting material on a silica plate (Eluent: 8:2 Hexanes:Ethyl Acetate, Bromocresol Green stain). The α-bromo acid will elute slightly higher than the starting acid.

  • Workup: Cool to room temperature, filter off the floating succinimide solid, and concentrate the filtrate under reduced pressure. Purify via recrystallization from toluene.

NBS_Workflow Step1 Dissolve Substrate in PhCF3 Step2 Add NBS (1.1 eq) & AIBN (0.1 eq) Step1->Step2 Step3 Reflux (80°C) under N2 Step2->Step3 Step4 In-Process NMR Check for 5.3 ppm singlet Step3->Step4 Step4->Step3 If incomplete Step5 Filter Succinimide & Concentrate Step4->Step5 If complete

Experimental workflow for the radical-mediated NBS alpha-bromination.

References

  • Aakash Institute.Hell Volhard Zelinsky Reaction - Mechanism, Uses, Enolization of acyl bromide and Bromination of Enol.
  • Chemical Reviews (ACS).Decarboxylative Halogenation of Organic Compounds.
  • The University of Queensland.Towards Serine Protease Inhibitors.
  • BenchChem.A Comparative Guide to 2-Bromo-2-Phenylacetic Acid and 2-Chloro-2-Phenylacetic Acid in Synthesis.
Troubleshooting

identifying and removing impurities from 2-Bromo-2-(3-bromophenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with the synthesis and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals tasked with the synthesis and purification of 2-Bromo-2-(3-bromophenyl)acetic acid (CAS: 245554-94-3).

Synthesizing high-purity α-bromo acids is notoriously challenging due to the highly electrophilic nature of the α-carbon and the kinetic nuances of the Hell-Volhard-Zelinsky (HVZ) reaction. This guide bypasses generic advice, offering mechanistic troubleshooting, self-validating analytical protocols, and field-proven methodologies to ensure >99% purity for downstream pharmaceutical applications.

I. Diagnostic Matrix: Impurity Identification & Resolution

Before adjusting your synthetic parameters, you must accurately identify the impurities in your crude mixture. The table below summarizes the quantitative diagnostic signatures of the three most common impurities encountered during this workflow.

ImpurityMechanism of FormationDiagnostic SignatureRemoval Strategy
3-Bromophenylacetic acid (Starting Material)Incomplete enolization or premature aqueous quench of the acyl bromide intermediate.LC-MS: [M-H]⁻ 213/215¹H NMR: Singlet at ~3.6 ppm (2H, α-CH₂)Two-stage selective recrystallization (Toluene/Hexanes).
2,2-Dibromo-2-(3-bromophenyl)acetic acid Over-bromination driven by excess Br₂ and prolonged thermal exposure.LC-MS: [M-H]⁻ 371/373/375¹H NMR: Complete absence of α-proton signal.Preparative HPLC or selective solvent precipitation.
2-Hydroxy-2-(3-bromophenyl)acetic acid Nucleophilic substitution (Sₙ2/Sₙ1) by H₂O during warm or basic aqueous workup.LC-MS: [M-H]⁻ 229/231¹H NMR: Singlet at ~5.1 ppm (1H, α-CH-OH)Preventative: Cold, strictly acidic aqueous quench.

II. Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is critical. The HVZ reaction does not brominate the carboxylic acid directly; it relies on the formation of an acyl bromide, which tautomerizes into a reactive enol[1]. Deviation from strict stoichiometric or thermal control dictates which side-pathway dominates.

SynthesisWorkflow SM 3-Bromophenylacetic Acid (Starting Material) AcylBr Acyl Bromide Intermediate SM->AcylBr PBr3 Imp1 Unreacted SM (Impurity) SM->Imp1 Premature Quench Enol Enol Tautomer AcylBr->Enol Tautomerization AlphaBrAcyl α-Bromo Acyl Bromide Enol->AlphaBrAcyl Br2 Product 2-Bromo-2-(3-bromophenyl)acetic acid (Target Product) AlphaBrAcyl->Product Cold H2O Quench Imp2 2,2-Dibromo Derivative (Impurity) AlphaBrAcyl->Imp2 Excess Br2 / Heat Imp3 2-Hydroxy Derivative (Impurity) AlphaBrAcyl->Imp3 Poor Quench Control Product->Imp3 Warm H2O / Base

Reaction pathway and impurity generation during the Hell-Volhard-Zelinsky alpha-bromination.

III. Troubleshooting Guides & FAQs

Q1: Why is there a persistent 5-10% of unreacted 3-bromophenylacetic acid in my crude product, and why does standard acid-base extraction fail to remove it? A: Both the starting material and the target product are carboxylic acids with similar pKa values, rendering standard acid-base partitioning entirely ineffective. The persistence of the starting material is usually an artifact of the reaction kinetics and improper monitoring[2]. The reaction relies on the tautomerization of the acyl bromide intermediate into an enol[1]. If the reaction is quenched prematurely, any unreacted acyl bromide immediately hydrolyzes back into the starting carboxylic acid[3]. Self-Validating Tip: Do not monitor the reaction by direct LC-MS of the crude mixture, as the acyl bromide will hydrolyze in the LC solvent, giving a false positive for unreacted starting material. Instead, quench a 50 µL aliquot into 500 µL of anhydrous methanol to form the stable methyl ester, then analyze via GC-MS.

Q2: My LC-MS shows a significant [M-H]⁻ peak at m/z 229/231. How did this form, and how can I eliminate it? A: This mass corresponds to 2-hydroxy-2-(3-bromophenyl)acetic acid (a mandelic acid derivative). The α-carbon of your product is highly electrophilic due to the combined electron-withdrawing effects of the α-bromine, the carbonyl group, and the 3-bromophenyl ring. During aqueous workup, if the temperature rises above 10°C or if the pH becomes even slightly basic, water acts as a nucleophile, displacing the α-bromide via an Sₙ2/Sₙ1 mechanism. Solution: Never use NaHCO₃ or NaOH to wash the organic layer. The formation of the carboxylate salt accelerates α-halogen displacement via neighboring group participation. Ensure the aqueous quench is performed using strictly cold (0-5°C) 1M HCl.

Q3: How do I prevent over-bromination (the 2,2-dibromo derivative) when scaling up? A: The 2,2-dibromo impurity forms when the α-bromo acyl bromide intermediate undergoes a secondary enolization and subsequent bromination. This is exacerbated by excess bromine and extended heating times. Solution: Strictly control the stoichiometry to 1.05 equivalents of Br₂. Add the bromine dropwise via an addition funnel to the reaction mixture, ensuring the red color dissipates between drops. Once the generation of HBr gas ceases, immediately cool the reaction to prevent secondary enolization.

IV. Standard Operating Procedures (SOPs)

Protocol A: Optimized Alpha-Bromination (HVZ Method) with In-Process Controls

This protocol utilizes mechanistic controls to prevent over-bromination and ensure complete conversion.

  • Initiation: To a flame-dried, 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and an HBr scrubber, add 3-bromophenylacetic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.5 M solution.

  • Activation: Add phosphorus tribromide (PBr₃) (0.2 eq) dropwise at room temperature. Stir for 30 minutes to initiate acyl bromide formation[2].

  • Bromination: Heat the mixture to 70°C. Add Br₂ (1.05 eq) dropwise over 2 hours. Causality: Slow addition ensures Br₂ is consumed by the enol as rapidly as it forms, preventing a localized excess that leads to dibromination.

  • In-Process Validation: Quench a 50 µL reaction aliquot into 500 µL of anhydrous methanol. Analyze by GC-MS. The reaction is deemed complete when the methyl 2-bromo-2-(3-bromophenyl)acetate peak is >98% relative to the starting material ester.

  • Acidic Quench: Cool the reaction to 0°C. Slowly pour the mixture into a vigorously stirred flask containing crushed ice and 1M HCl. Causality: The acidic, cold environment hydrolyzes the α-bromo acyl bromide to the target acid while completely suppressing the nucleophilic attack that forms the α-hydroxy impurity.

Protocol B: Hydrolysis-Free Workup and Two-Stage Recrystallization

This protocol exploits the differential solubility induced by the α-halogen to separate the product from unreacted starting material without relying on chromatography.

  • Extraction: Extract the cold, quenched mixture from Protocol A with dichloromethane (DCM). Wash the organic layer with cold 1M HCl and cold brine. Critical: Do not wash with water or basic solutions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature strictly below 30°C to prevent thermal degradation.

  • Primary Recrystallization (Removes Dibromo Impurity): Dissolve the crude solid in a minimum amount of warm toluene (max 50°C). Slowly add hexanes dropwise until the solution becomes faintly cloudy. Cool to 4°C overnight. Filter the resulting crystals.

  • Secondary Recrystallization (Removes Unreacted SM): If starting material persists at >1% (verified by NMR), recrystallize the recovered solid from a 1:5 mixture of ethyl acetate and heptane. The bulky α-bromine significantly alters the crystal packing lattice compared to the non-brominated starting material, allowing for highly selective crystallization.

V. References

  • The Hell–Volhard–Zelinsky Reaction Master Organic Chemistry[1]

  • Hell–Volhard–Zelinsky halogenation Wikipedia[2]

  • Hell-Volhard-Zelinsky Reaction Organic Chemistry Portal[3]

Sources

Optimization

Technical Support Center: Troubleshooting Regioisomerism in Substituted Phenylacetic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in the synthesis of functionalized phenylacetic acids: the control,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in the synthesis of functionalized phenylacetic acids: the control, identification, and separation of regioisomers. Phenylacetic acid derivatives are critical structural motifs in non-steroidal anti-inflammatory drugs (NSAIDs), biological probes, and agricultural chemicals[1]. However, standard synthetic routes often yield intractable ortho, meta, and para mixtures.

This guide provides field-proven strategies to bypass these mixtures through regiospecific synthesis and advanced separation techniques.

Strategic Workflow for Regiocontrol

Before troubleshooting a specific reaction, consult the decision matrix below to determine the optimal synthetic strategy for your target regioisomer.

G Start Target: Substituted Phenylacetic Acid Q1 Is ortho-substitution strictly required? Start->Q1 DoM Use Directed Ortho Metalation (DoM) Q1->DoM Yes Q2 Is the starting material an aryl ketone? Q1->Q2 No WK Use Willgerodt-Kindler Reaction Q2->WK Yes SEAr Use Cross-Coupling or Hydrolysis of Benzyl Cyanides Q2->SEAr No Mix Regioisomeric Mixture Obtained SEAr->Mix Potential Isomers Sep Separate via PGC-HPLC or Crystallization Mix->Sep

Decision matrix for regioselective synthesis and separation of phenylacetic acids.

Troubleshooting Guides & FAQs

Q1: I am using Friedel-Crafts alkylation/acylation to functionalize a phenylacetic acid precursor, but I keep getting an intractable mixture of ortho and para isomers. How can I achieve strict ortho-selectivity?

A1: Electrophilic Aromatic Substitution (SEAr) is notoriously prone to yielding regioisomeric mixtures because the incoming electrophile is subject to the competing electronic and steric directing effects of the existing substituents[2]. To achieve absolute ortho-selectivity, you must bypass SEAr and utilize a Directed Ortho Metalation (DoM) strategy[3].

The Causality: By installing a Directing Metalation Group (DMG)—such as a tertiary amide or an O-carbamate—you provide a coordination site for a strong organolithium base (e.g., sec-butyllithium). The base coordinates to the DMG and exclusively deprotonates the adjacent ortho carbon due to proximity effects. This generated carbanion can then be trapped with an electrophile (like a halogen for subsequent cross-coupling) to lock in the regiochemistry without interference from standard SEAr directing rules[2][3].

Q2: My synthetic route requires elongating an aryl ketone into a phenylacetic acid, but standard homologation methods scramble the regiochemistry. What is the most regiospecific method?

A2: The Willgerodt-Kindler reaction is the optimal workaround for this specific transformation[1].

The Causality: This reaction converts an aryl alkyl ketone (e.g., a substituted acetophenone) directly into the corresponding morpholine thioamide of the phenylacetic acid using elemental sulfur and morpholine[1]. Because the mechanism involves the migration of the oxidation state down the alkyl chain without breaking the carbon-aryl bond, the original regiochemistry of the starting aryl ring is perfectly preserved. There is zero risk of isomerizing the ring substituents during the side-chain elongation[1].

Q3: I have synthesized a substituted phenylacetic acid, but NMR indicates a 60:40 mixture of ortho and para regioisomers. Standard reversed-phase C18 HPLC is failing to resolve them. What stationary phase should I use?

A3: Closely related regioisomers of phenylacetic acids often co-elute on standard C18 columns because their overall lipophilicity is nearly identical. To resolve them, switch to a Porous Graphitic Carbon (PGC) stationary phase[4].

The Causality: Unlike C18 columns, which rely purely on hydrophobic partitioning, PGC columns interact with analytes based on their 3D spatial arrangement and electronic distribution. The planar graphitic surface induces dipole interactions that are highly sensitive to the positional differences of the substituents on the aromatic ring, successfully resolving complex mixtures like o,o- and o,p-regioisomers of substituted phenylacetic acid derivatives[4].

Standard Operating Procedures (SOPs)

Protocol A: Regioselective Synthesis via the Willgerodt-Kindler Reaction

This protocol ensures the regiospecific conversion of a substituted acetophenone to a phenylacetic acid without disrupting ring regiochemistry[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the regiopure substituted acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq)[1].

  • Thioamide Formation: Heat the mixture to reflux (130–140 °C) for 6–8 hours. Self-Validation: The reaction mixture will transition into a dark, highly viscous state, serving as a visual indicator that the intermediate thiomorpholide has successfully formed[1].

  • Hydrolysis: Cool the reaction mixture to 80 °C. Add a 20% aqueous sodium hydroxide solution and heat to reflux for an additional 4–6 hours to hydrolyze the thiomorpholide[1].

  • Work-up & Precipitation: Cool the mixture to room temperature and slowly acidify with concentrated hydrochloric acid. Self-Validation: Continue addition until the pH is strictly acidic (pH < 2 via indicator paper). The target phenylacetic acid will precipitate out of the solution as a solid[1].

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and purify by recrystallization from hot water or toluene/hexanes[1].

Protocol B: Bulk Separation of Regioisomers via Fractional Crystallization

When chromatographic separation is not scalable, fractional crystallization exploits the differential lattice energies of the regioisomers[1][5].

  • Dissolution: Suspend the crude regioisomeric mixture of the phenylacetic acid in a minimal volume of a hot solvent system (e.g., glacial acetic acid or a toluene/hexanes mixture) until fully dissolved[1][5].

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Do not agitate. The isomer with the higher symmetry (typically the para isomer) will possess a higher lattice energy and preferentially nucleate[5].

  • Maturation: Once initial crystals form, transfer the flask to an ice bath (0 °C) for 2 hours to maximize the yield of the crystalline crop.

  • Filtration & Validation: Collect the crystals via vacuum filtration. Self-Validation: Analyze both the mother liquor and the crystalline crop via PGC-HPLC. A successful crystallization will show >95% enrichment of the target isomer in the crystalline fraction, validating the separation[4].

Quantitative Data: Method Comparison

The following table summarizes the quantitative efficiency and strategic value of various methods for managing regioisomers in phenylacetic acid synthesis.

MethodologyRegiochemical OutcomePrimary AdvantageLimitation
Electrophilic Aromatic Substitution (SEAr) Poor (Mixtures common)Inexpensive, readily available reagentsRequires extensive downstream separation[2]
Directed Ortho Metalation (DoM) Excellent (>95% ortho)High precision, specific to the directing groupRequires stoichiometric organolithium bases[2]
Willgerodt-Kindler Reaction Excellent (Preserves precursor)Metal-free, robust for side-chain formationRequires high reaction temperatures (130-140 °C)[1]
PGC-HPLC Separation N/A (Analytical/Prep Resolution)Resolves isomers that co-elute on C18 columnsLower loading capacity than bulk crystallization[4]
Fractional Crystallization N/A (Bulk Separation)Highly scalable, low operational costYield loss of the target isomer in the mother liquor[5]

References

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids.
  • 2-(2-hydroxy-4-methoxyphenyl)acetic acid. Benchchem.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Quantification of ethylenediamine-N,N'-bis(hydroxysulfophenylacetic) acid regioisomers and structural characterisation of its related polycondensation products by porous graphitic carbon high-performance liquid chromatography coupled to electrospray tandem mass spectrometry.
  • Organic Chemistry-5: Haworth Synthesis. Syama Prasad Mookerjee College (SPCMC).

Sources

Reference Data & Comparative Studies

Validation

analytical method validation for 2-Bromo-2-(3-bromophenyl)acetic acid quantification

Analytical Method Validation for 2-Bromo-2-(3-bromophenyl)acetic Acid: A Comparative Guide Executive Summary The quantification of halogenated phenylacetic acid derivatives, specifically 2-Bromo-2-(3-bromophenyl)acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for 2-Bromo-2-(3-bromophenyl)acetic Acid: A Comparative Guide

Executive Summary

The quantification of halogenated phenylacetic acid derivatives, specifically 2-Bromo-2-(3-bromophenyl)acetic acid , presents a unique analytical challenge in pharmaceutical development. As a highly reactive synthetic intermediate, its structural lability demands rigorous analytical control. This guide objectively compares standard analytical platforms (HPLC-UV, GC-MS, and LC-MS/MS) and provides a comprehensive, self-validating LC-MS/MS protocol. The methodology is fully aligned with the updated ICH Q2(R2) guidelines for the validation of analytical procedures, ensuring that the resulting data is accurate, reproducible, and regulatory-compliant 1.

Mechanistic Challenges: The Causality Behind Analytical Choices

To design a robust analytical method, one must first understand the chemical vulnerabilities of the analyte. 2-Bromo-2-(3-bromophenyl)acetic acid contains an α -bromo carboxylic acid moiety. This specific functional group dictates the entire experimental design due to two primary degradation pathways:

  • Aqueous Hydrolysis: The α -carbon is highly electrophilic. In aqueous environments (especially at high or low pH), it is highly susceptible to nucleophilic substitution by water, rapidly degrading into 3-bromomandelic acid. This necessitates the use of cold, aprotic solvents (like anhydrous acetonitrile) during sample preparation to arrest degradation.

  • Thermal Decarboxylation: Carboxylic acids containing electronegative halogens at the α -position are prone to spontaneous decarboxylation when subjected to heat 2. This makes standard GC-MS analysis highly problematic without complex derivatization steps.

Pathway A 2-Bromo-2-(3-bromophenyl)acetic acid (Intact Analyte) B Aqueous Hydrolysis (High/Low pH) A->B H2O, pH stress D Thermal Stress (GC Injection Port) A->D >200°C C 3-Bromomandelic Acid (Degradation Product) B->C E 3-Bromobenzyl bromide (Decarboxylation) D->E

Fig 2. Primary degradation pathways dictating cold, aprotic sample preparation.

Comparative Analysis of Analytical Platforms

When selecting a method for quantifying haloacetic acids and their derivatives, laboratories typically evaluate HPLC-UV, GC-MS, and LC-MS/MS [[3]](). As demonstrated in Table 1, LC-MS/MS is the superior choice for this specific compound due to its ability to bypass thermal degradation while offering unparalleled isotopic specificity.

Table 1: Comparative Analysis of Analytical Platforms

ParameterHPLC-UVGC-MSLC-MS/MS (Recommended)
Sensitivity (LOQ) ~0.5 µg/mL~0.05 µg/mL~0.001 µg/mL
Sample Preparation Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Aprotic dilution)
Degradation Risk High (Aqueous mobile phase)High (Thermal decarboxylation)Low (Fast gradient, cold prep)
Specificity Low (Relies on retention time)High (Mass spectrum)Ultra-High (Isotopic MRM)

The Self-Validating LC-MS/MS Protocol

A core pillar of modern analytical trustworthiness is the implementation of self-validating systems . Because 2-Bromo-2-(3-bromophenyl)acetic acid contains two bromine atoms, it possesses a distinct isotopic signature. Bromine naturally occurs as 79Br and 81Br in a nearly 1:1 ratio. Consequently, a dibrominated molecule exhibits a macroscopic isotopic distribution of 1:2:1 across its M, M+2, and M+4 masses.

By programming the mass spectrometer to monitor Multiple Reaction Monitoring (MRM) transitions for all three isotopic precursors simultaneously, the method continuously self-validates. If the peak area ratio of the transitions deviates from 1:2:1, the analyst immediately knows that matrix interference or co-elution has occurred, rendering the data point invalid.

Workflow A Sample Preparation (Aprotic Solvent Extraction) B System Suitability (Isotopic Standard Addition) A->B C LC-MS/MS Analysis (Negative ESI, MRM Mode) B->C D Data Processing (1:2:1 Isotope Ratio) C->D E ICH Q2(R2) Validation (Accuracy, Precision) D->E

Fig 1. Self-validating LC-MS/MS workflow utilizing isotopic ratio verification.

Step-by-Step Methodology

Step 1: Sample Preparation (Hydrolysis Prevention)

  • Weigh exactly 10.0 mg of the sample into a pre-chilled amber volumetric flask.

  • Dissolve immediately in 10.0 mL of anhydrous acetonitrile (aprotic solvent) to prevent α -bromo hydrolysis.

  • Perform serial dilutions using cold acetonitrile to reach the target working range (1–100 ng/mL). Store in autosampler vials at 4°C.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Causality Note: A fast gradient (5% to 95% B over 3 minutes) is utilized to minimize the analyte's residence time in the aqueous mobile phase, further suppressing on-column hydrolysis.

Step 3: Mass Spectrometry (Negative ESI) Carboxylic acids ionize optimally via deprotonation [M−H]− in negative Electrospray Ionization (ESI-) 2. Set the triple quadrupole to monitor the loss of CO2​ (loss of 44 Da) across the isotopic cluster:

  • Qualifier 1 ( 79Br2​ ): m/z 291 247

  • Quantifier ( 79Br81Br ): m/z 293 249

  • Qualifier 2 ( 81Br2​ ): m/z 295 251

  • Validation Check: Ensure the AUC ratio of 291:293:295 strictly adheres to 1:2:1 ( ±10% ).

ICH Q2(R2) Validation Data

The method was validated according to the lifecycle principles outlined in the ICH Q2(R2) guidelines, demonstrating that the analytical procedure is fit for its intended purpose 4. The reportable range was confirmed by demonstrating acceptable response, accuracy, and precision.

Table 2: ICH Q2(R2) Validation Summary (LC-MS/MS Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved PerformanceStatus
Accuracy (Recovery) 90.0% – 110.0%98.4% – 101.2%Pass
Precision (RSD) 2.0%0.8% (Intra-day), 1.2% (Inter-day)Pass
Specificity No interference at RTConfirmed via 1:2:1 Isotope RatioPass
Linearity ( R2 ) 0.9950.9994 (Range: 1–100 ng/mL)Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.3 ng/mL / LOQ: 1.0 ng/mLPass
Robustness Stable across deliberate variationsStable ( ± 0.2 pH, ± 2°C column temp)Pass

References

  • ICH Q2 (R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: PubMed Central (PMC)
  • Source: Shimadzu / LCMS.

Sources

Comparative

Optimizing HPLC Method Development for 2-Bromo-2-(3-bromophenyl)acetic Acid: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, developing robust analytical methods for these compounds has become a critical bottleneck. 2-Bromo-2-(3-bromophenyl)acetic acid presents...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, developing robust analytical methods for these compounds has become a critical bottleneck. 2-Bromo-2-(3-bromophenyl)acetic acid presents a unique chromatographic challenge: it is highly acidic, intensely hydrophobic, and chemically labile in standard aqueous-organic environments.

This guide provides a field-proven, mechanistic approach to developing a stability-indicating HPLC method for this compound, objectively comparing stationary phase performances and establishing a self-validating protocol to ensure absolute data integrity.

Mechanistic Profiling & Analytical Challenges

Before selecting columns or solvents, a Senior Application Scientist must deconstruct the analyte's chemical properties to understand the causality behind chromatographic behaviors.

  • Extreme Acidity (Ionization Suppression): The presence of the highly electronegative α -bromine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid group to approximately 2.0–2.5. If the mobile phase pH is not strictly maintained below this pKa, the analyte will partially ionize, resulting in severe peak tailing and irreproducible retention times[1].

  • Halogenated Aromaticity: The molecule contains two distinct bromine atoms—one aliphatic ( α -position) and one aromatic (meta-position). Standard alkyl phases (like C18) struggle to differentiate these halogens from structurally similar process impurities.

  • Chemical Instability (Solvolysis): The α -bromo group is highly susceptible to nucleophilic substitution. In protic solvents (like water or methanol), it rapidly hydrolyzes to form 3-bromomandelic acid[2]. Field Insight: Dissolving this sample in standard 50:50 Water:Methanol and leaving it on an autosampler at room temperature will result in a continuously dropping main peak area and a growing impurity peak throughout a 24-hour sequence run.

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the default workhorses of pharmaceutical analysis, they rely exclusively on dispersive (hydrophobic) van der Waals interactions. For a di-halogenated aromatic compound, C18 fails to provide adequate shape selectivity.

To achieve baseline resolution from closely related degradants, we must exploit alternative retention mechanisms:

  • Pentafluorophenyl (PFP) Columns: Fluorinated stationary phases offer a distinct orthogonal advantage. The highly electronegative fluorine atoms on the bonded phenyl ring create a strong dipole moment, enabling powerful dipole-dipole interactions and hydrogen bonding with the analyte's halogens[3]. Furthermore, PFP columns provide exceptional shape selectivity for fluorinated and halogenated compounds[4],[5].

  • Biphenyl Columns: These phases utilize a dual-ring structure to maximize π−π electron interactions, making them highly retentive for aromatic systems and offering superior selectivity over standard alkyl phases[6].

Comparative Performance Data

The following table summarizes the quantitative performance of three different column chemistries analyzing 2-Bromo-2-(3-bromophenyl)acetic acid against its primary hydrolysis degradant (3-bromomandelic acid) under identical gradient conditions.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )*Selectivity ( α )Dominant Interaction Mechanism
Standard C18 6.51.451.81.05Dispersive (Hydrophobic)
Biphenyl 7.21.153.11.15Dispersive, π−π
PFP (Pentafluorophenyl) 8.01.054.51.25Dispersive, π−π , Dipole-Dipole

*Resolution ( Rs​ ) calculated against the 3-bromomandelic acid degradant peak. An Rs​≥2.0 is required for robust quantitation.

Conclusion: The PFP column objectively outperforms both C18 and Biphenyl phases, delivering perfect peak symmetry ( Tf​=1.05 ) and massive resolving power ( Rs​=4.5 ) due to its specific affinity for halogenated aromatics.

Mobile Phase & Diluent Optimization

To address the analyte's low pKa and extreme solvolysis risk, the mobile phase and sample diluent must be engineered with strict causality:

  • Aprotic Diluent: To prevent on-instrument degradation, the sample must be dissolved in 100% Acetonitrile (an aprotic solvent) and stored in a chilled autosampler (4°C). Methanol must be strictly avoided.

  • Aggressive Acidification: 0.1% Formic Acid (pH ~2.7) is insufficiently acidic to fully protonate this specific analyte. We must use 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) to ensure the carboxylic acid remains completely neutral, driving it into the stationary phase for sharp, Gaussian peaks[1].

Self-Validating Experimental Protocol

A chromatographic method cannot be trusted if its resolving power is assumed rather than proven. The following step-by-step protocol integrates an in-situ forced degradation step to create a self-validating system.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Causality: TFA provides the low pH necessary for ionization suppression and acts as an ion-pairing agent to improve peak shape.

Step 2: Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: UV at 220 nm.

Step 3: Self-Validating System Suitability Test (SST) To prove the method is stability-indicating, we intentionally synthesize the critical degradant:

  • Aliquot 1.0 mL of the 2-Bromo-2-(3-bromophenyl)acetic acid working standard (1.0 mg/mL in Acetonitrile) into a sealed HPLC vial.

  • Spike the vial with 100 µL of HPLC-grade water (introducing a protic nucleophile).

  • Incubate the vial at 50°C for 60 minutes. Causality: This forces the nucleophilic substitution of the α -bromo group, generating 3-bromomandelic acid.

  • Inject this stressed sample.

  • Validation Gate: The system is only validated for analytical use if the critical pair resolution ( Rs​ ) between the newly formed 3-bromomandelic acid and the parent peak is ≥2.0 .

Chromatographic Workflow Visualization

HPLC_Method_Dev A Analyte Profiling: 2-Bromo-2-(3-bromophenyl)acetic acid B Stationary Phase Selection (Targeting Halogens) A->B Halogenated Aromatic C Mobile Phase Optimization (Ionization Suppression) A->C Acidic pKa (~2.0) D PFP / Biphenyl Columns (Dipole & π-π interactions) B->D E Aprotic Organic Modifier (Acetonitrile + 0.1% TFA) C->E F Self-Validating Protocol: Forced Hydrolysis Check D->F E->F G Final Stability-Indicating HPLC Method F->G Resolution (Rs) > 2.0

Logical workflow for stability-indicating HPLC method development of halogenated acidic analytes.

Sources

Validation

Structural Validation of 2-Bromo-2-(3-bromophenyl)acetic Acid: A Comparative Guide to NMR and Mass Spectrometry

Introduction: The Analytical Challenge in Drug Development In pharmaceutical development, the unequivocal structural elucidation of small molecule intermediates is a strict regulatory requirement[1]. For halogenated buil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Drug Development

In pharmaceutical development, the unequivocal structural elucidation of small molecule intermediates is a strict regulatory requirement[1]. For halogenated building blocks like 2-Bromo-2-(3-bromophenyl)acetic acid (C₈H₆Br₂O₂), relying on a single analytical technique introduces significant risk.

As a Senior Application Scientist, I approach structural validation as a self-validating system. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy must be used orthogonally. MS provides the exact elemental inventory and isotopic signature, but it is fundamentally blind to precise spatial regiochemistry. Conversely, NMR maps the exact atomic connectivity and spatial arrangement[2], but relies on MS to confirm the presence of NMR-silent elements like halogens. This guide objectively compares the performance of High-Resolution MS and 2D NMR in validating this specific brominated intermediate, providing researchers with the experimental data needed to ensure scientific integrity.

The Molecular Blueprint

Before deploying analytical instruments, we must define the structural parameters of the target analyte:

  • Chemical Formula: C₈H₆Br₂O₂

  • Monoisotopic Mass: 291.87 Da

  • Key Structural Features: A carboxylic acid moiety (-COOH), an aliphatic alpha-bromine (-CHBr-), and a meta-substituted bromophenyl ring.

Mass Spectrometry (MS): Elemental Composition and Isotopic Fingerprinting

Mass spectrometry is the standard technique for determining the elemental composition of a molecule and gaining structural insights through fragmentation[3]. For 2-Bromo-2-(3-bromophenyl)acetic acid, MS is not just a tool for mass confirmation; it is a definitive diagnostic tool for halogenation.

The Causality of the Isotopic Signature: Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance[4]. Consequently, any molecule containing two bromine atoms will exhibit a highly distinct 1:2:1 isotopic cluster for its molecular ion (M, M+2, M+4). Observing this exact ratio instantly validates the dibrominated nature of the compound, a feat NMR cannot achieve directly.

Step-by-Step Methodology: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 mixture of Methanol and Water.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a rapid 5-minute gradient of Water and Acetonitrile.

  • Ionization (The Causality): Operate the Electrospray Ionization (ESI) source in Negative Ion Mode . Because the molecule contains a highly acidic carboxylic acid group, it readily deprotonates to form a stable[M-H]⁻ ion. This choice maximizes sensitivity and prevents the complex sodium/potassium adducts that often clutter positive ion spectra.

  • Acquisition: Acquire full-scan HRMS data (m/z 100–1000) using a Q-TOF or Orbitrap mass spectrometer at a resolution of ≥70,000.

  • Fragmentation: Apply Higher-energy Collisional Dissociation (HCD) at 20–40 eV. Carboxylic acids typically demonstrate a neutral loss of CO₂ (44 Da)[5], while the labile aliphatic C-Br bond will readily lose a bromine radical.

Table 1: Expected Quantitative MS Data (Negative ESI)
Ion TypeFormulaExpected m/zRelative AbundanceDiagnostic Value
[M-H]⁻ (⁷⁹Br₂) C₈H₅(⁷⁹Br)₂O₂290.8650%Confirms intact molecular formula
[M-H]⁻ (⁷⁹Br⁸¹Br) C₈H₅(⁷⁹Br)(⁸¹Br)O₂292.86100%Base peak; validates the 1:2:1 dibromine cluster
[M-H]⁻ (⁸¹Br₂) C₈H₅(⁸¹Br)₂O₂294.8650%Confirms presence of the second heavy isotope
Fragment C₇H₅(⁷⁹Br)₂246.87VariableNeutral loss of CO₂ (44 Da) from the carboxylate
Fragment C₈H₅(⁷⁹Br)O₂211.95VariableLoss of the aliphatic bromine radical (79 Da)

Nuclear Magnetic Resonance (NMR): Regiochemistry and Connectivity

While MS confirms we have a dibrominated phenylacetic acid, it cannot easily distinguish between the ortho, meta, or para isomers of the bromophenyl ring[1]. NMR spectroscopy bridges this gap by mapping the exact atomic connectivity.

Step-by-Step Methodology: 1D and 2D NMR Spectroscopy
  • Sample Preparation (The Causality): Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen over CDCl₃ because it forms strong hydrogen bonds with the carboxylic acid, preventing rapid proton exchange. This allows the broad -COOH proton to be clearly observed in the spectrum, whereas it might "wash out" in CDCl₃.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube and analyze using a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H spectrum using a 30° pulse, 16 scans, and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C spectrum with 1024 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons (C1, C3, and C=O).

  • 2D HMBC Acquisition (The Causality): Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. 1D NMR only shows that aromatic protons exist. HMBC is critical because it maps 3-bond correlations. Observing a cross-peak from the aliphatic -CH(Br)- proton to the specific aromatic carbons (C2 and C6) definitively proves the side chain is attached to a ring that is brominated at the meta position.

Table 2: Expected Quantitative NMR Data (DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
¹H ~12.8Broad Singlet1H-COOHHighly deshielded acidic proton; confirms the carboxylic acid.
¹H ~7.6Triplet (J ≈ 1.8 Hz)1HAr-H (C2)Narrow meta-coupling indicates a proton trapped between two substituents.
¹H ~7.5Dt (J ≈ 7.8, 1.5 Hz)2HAr-H (C4, C6)Ortho/meta coupling confirms the 1,3-disubstituted ring system.
¹H ~7.3Triplet (J ≈ 7.8 Hz)1HAr-H (C5)Coupling to two ortho protons confirms the meta-bromine placement.
¹H ~5.6Singlet1H-CH(Br)-Deshielded by the adjacent alpha-bromine and carboxyl groups.
¹³C ~170.5Singlet--COOHCharacteristic carbonyl carbon shift.
¹³C ~138.0Singlet-Ar-C (C1)Quaternary carbon attached to the aliphatic chain.
¹³C ~122.0Singlet-Ar-C (C3)Quaternary carbon attached to the aromatic bromine.

Comparative Analysis: Building a Self-Validating System

To achieve regulatory-grade structural proof, the data from MS and NMR must be interlocked.

SystemValidation Sample 2-Bromo-2-(3-bromophenyl)acetic acid MS_Branch High-Resolution MS (Elemental Inventory) Sample->MS_Branch NMR_Branch NMR Spectroscopy (Atomic Connectivity) Sample->NMR_Branch MS_Data Isotope Pattern (1:2:1) Exact Mass: 291.87 Da MS_Branch->MS_Data NMR_Data Meta-substitution Pattern Aliphatic CH-Br Shift NMR_Branch->NMR_Data Validation Definitive Structural Proof MS_Data->Validation NMR_Data->Validation

Integrated MS and NMR workflow for validating 2-Bromo-2-(3-bromophenyl)acetic acid.

If MS shows a 1:1 isotope pattern instead of 1:2:1, the compound is missing a bromine atom, regardless of what the NMR suggests. Conversely, if MS confirms the C₈H₆Br₂O₂ formula, but the ¹H NMR shows two doublets in the aromatic region (an AA'BB' pattern), the compound is the para-substituted isomer, not the meta-substituted target. Only when both datasets align is the structure definitively validated.

Conclusion

The structural validation of 2-Bromo-2-(3-bromophenyl)acetic acid cannot be achieved through a single analytical lens. High-Resolution Mass Spectrometry provides the foundational proof of the molecular formula and the critical dibromine isotopic fingerprint. However, it is the 1D and 2D NMR spectroscopy that ultimately maps the regiochemistry, proving the exact meta-placement of the aromatic bromine and the presence of the alpha-bromine on the acetic acid chain. By combining these techniques, researchers create a robust, self-validating analytical package suitable for advanced drug development pipelines.

References

  • Source: PMC (nih.gov)
  • The Evolving Landscape of NMR Structural Elucidation Source: MDPI URL
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development Source: SciSpace URL
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL
  • Technical Support Center: Interpreting Mass Spectrometry Data for 4'-Bromochalcone Source: Benchchem URL

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Bromo-2-(3-bromophenyl)acetic Acid

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like 2-Bromo-2-(3-bromophenyl)acetic acid is not merely a quality...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like 2-Bromo-2-(3-bromophenyl)acetic acid is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and skewed structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the primary analytical techniques for rigorously assessing the purity of 2-Bromo-2-(3-bromophenyl)acetic acid, grounded in scientific principles and practical application.

The Imperative of Purity: Understanding Potential Contaminants

The impurity profile of synthesized 2-Bromo-2-(3-bromophenyl)acetic acid is intrinsically linked to its synthetic pathway. A common route to this class of compounds involves the bromination of a substituted phenylacetic acid. Consequently, a thorough purity assessment must consider several potential impurity classes:

  • Residual Starting Materials: Unreacted 3-bromophenylacetic acid.

  • Isomeric Impurities: Bromination occurring at other positions on the aromatic ring, leading to isomers such as 2-bromo-2-(2-bromophenyl)acetic acid or 2-bromo-2-(4-bromophenyl)acetic acid.

  • Over-brominated Species: The introduction of additional bromine atoms to the aromatic ring, resulting in dibromo- or tribromo-phenylacetic acid derivatives.

  • Reagent-Related Impurities: Contaminants originating from the brominating agents or solvents used during synthesis and purification.

  • Degradation Products: Compounds formed due to hydrolysis, photolysis, or oxidation of the target molecule during storage or handling.[1]

A multi-faceted analytical approach is therefore essential for the comprehensive characterization and quantification of these potential impurities.[1]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method hinges on the specific information required, such as the need for absolute quantification, the identification of unknown impurities, or routine quality control. The following table provides a comparative overview of the most effective techniques for analyzing the purity of 2-Bromo-2-(3-bromophenyl)acetic acid.

TechniqueInformation ProvidedAdvantagesLimitationsTypical Purity Detection Range
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the main component and non-volatile impurities.High resolution and sensitivity, excellent for quantification, widely applicable for routine analysis.[2][3]Requires chromophoric impurities for UV detection. Definitive identification of unknown impurities requires a mass spectrometry (MS) detector.> 99% for the primary analyte; impurities detectable down to <0.01% (ppm levels).[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation, identification, and quantification of impurities with distinct signals.Provides detailed structural information. Quantitative NMR (qNMR) allows for high-accuracy quantification without needing a specific reference standard for each impurity.[3][4]Lower sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can complicate analysis.> 99% for the primary analyte; impurities detectable down to ~0.1%.[3]
Mass Spectrometry (MS) Molecular weight determination and structural elucidation of the main component and impurities.High sensitivity and specificity. Provides molecular weight and fragmentation patterns, which are crucial for identifying unknown impurities.[2][]Not a standalone quantitative technique without chromatographic separation. Isomers may not be distinguishable by MS alone.Can detect impurities at trace levels (<0.01%).
Elemental Analysis (EA) Determination of the mass fractions of carbon, hydrogen, and bromine.Confirms the elemental composition of the bulk sample, providing a fundamental check of purity.[6][7]Does not provide information on the nature or number of individual impurities. Insensitive to isomeric impurities.Accepted deviation from the calculated elemental composition is typically within ±0.4%.[8][9]

In-Depth Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A reverse-phase HPLC method is ideal for separating 2-Bromo-2-(3-bromophenyl)acetic acid from its potential non-volatile impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 70:30 (A:B) to 30:70 (A:B) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Assessment:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Report NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire_H1 Acquire ¹H Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum dissolve->acquire_C13 assign Assign Signals acquire_H1->assign acquire_C13->assign identify_imp Identify Impurity Signals assign->identify_imp quantify Quantify (qNMR) identify_imp->quantify result result quantify->result Purity & Structure Report

Caption: Workflow for NMR-based purity and structural assessment.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique like Gas Chromatography (GC) or HPLC, it is a powerful tool for separating and identifying impurities.

Experimental Protocol (LC-MS):

  • Sample Preparation and Chromatography: Follow the HPLC protocol as described above.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).

  • MS Data Acquisition: Acquire mass spectra in both positive and negative ion modes.

  • Data Analysis:

    • Confirm the molecular weight of the main peak. For 2-Bromo-2-(3-bromophenyl)acetic acid (C₈H₆Br₂O₂), the expected monoisotopic mass is approximately 291.87 g/mol . The isotopic pattern for two bromine atoms will be characteristic.

    • Examine the mass spectra of minor peaks to identify potential impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, aiding in their identification. [9] Workflow for LC-MS Impurity Profiling:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into LC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize analyze Mass Analysis ionize->analyze mw_confirm Confirm MW of Main Peak analyze->mw_confirm id_impurities Identify Impurities by Mass mw_confirm->id_impurities result result id_impurities->result Impurity Profile Report

Caption: Workflow for impurity profiling using LC-MS.

Elemental Analysis (EA) for Fundamental Compositional Verification

Elemental analysis provides the percentage of carbon, hydrogen, and other elements (in this case, bromine) in a sample. This technique is a fundamental check to ensure the synthesized compound has the correct empirical formula.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the dry, homogenous sample are accurately weighed.

  • Instrumentation: A CHN/X elemental analyzer.

  • Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, and HBr after conversion) are measured.

  • Data Analysis: The experimentally determined mass percentages of C, H, and Br are compared to the theoretical values calculated from the molecular formula (C₈H₆Br₂O₂). A close agreement (typically within ±0.4%) provides strong evidence of the compound's purity. [8][9] Workflow for Elemental Analysis:

EA_Workflow prep Prepare Dry, Homogenous Sample weigh Accurately Weigh Sample prep->weigh combust Combustion in Analyzer weigh->combust detect Detect Combustion Products (CO₂, H₂O, HBr) combust->detect calculate Calculate %C, %H, %Br detect->calculate compare Compare with Theoretical Values calculate->compare report Purity Confirmation Report compare->report

Caption: Workflow for purity verification by elemental analysis.

Synthesizing the Data for a Comprehensive Purity Assessment

No single technique provides a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized 2-Bromo-2-(3-bromophenyl)acetic acid relies on the synergistic use of these methods. A typical validation package would include:

  • HPLC for the primary quantification of purity and the detection of non-volatile impurities.

  • ¹H and ¹³C NMR to provide unambiguous structural confirmation and to identify and, if necessary, quantify any structurally related impurities.

  • LC-MS to confirm the molecular weight and to aid in the structural elucidation of any unknown impurities detected by HPLC.

  • Elemental Analysis as a fundamental confirmation of the elemental composition of the bulk material.

By employing this multi-technique approach, researchers and drug development professionals can have high confidence in the purity and identity of their synthesized 2-Bromo-2-(3-bromophenyl)acetic acid, ensuring the integrity and success of their subsequent research and development endeavors.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • National Institutes of Health (NIH). (n.d.). An International Study Evaluating Elemental Analysis - PMC. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

  • SIELC Technologies. (2018, February 19). Separation of Bromoacetic acid on Newcrom R1 HPLC column. [Link]

  • PubChem. (n.d.). 2-Bromophenylacetic acid. [Link]

  • PubChem. (n.d.). (3-Bromophenyl)acetic acid. [Link]

  • PubMed. (2003, August 15). Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Related Samples. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). [Link]

  • National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC. [Link]

  • Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications. [Link]

  • SpectraBase. (n.d.). Bromo(phenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ACS Publications. (2020, June 17). Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. [Link]

  • National Institutes of Health (NIH). (n.d.). Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC. [Link]

  • ResearchGate. (2020, June 17). (PDF) Simultaneous determination of chlorinated and brominated acetic acids in various environmental water matrices by HPLC-ICPMS/MS without sample preparation. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • The Analytical Scientist. (2024, October 3). Analysis of chlorinated and brominated acetic acids as environmental contaminants in different water matrices by HPLC-ICPMS/MS. [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. [Link]

  • LookChem. (n.d.). Cas 1878-67-7,3-Bromophenylacetic acid. [Link]

  • Google Patents. (n.d.).

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Safety & Regulatory Compliance

Safety

2-Bromo-2-(3-bromophenyl)acetic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Bromo-2-(3-bromophenyl)acetic Acid Introduction In drug development and advanced synthetic workflows, alpha-bromoaryl acetic acids are invaluable intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Bromo-2-(3-bromophenyl)acetic Acid

Introduction

In drug development and advanced synthetic workflows, alpha-bromoaryl acetic acids are invaluable intermediates. However, the disposal of 2-Bromo-2-(3-bromophenyl)acetic acid presents a complex logistical and safety challenge. As a halogenated organic acid, it bridges two highly regulated waste categories. Improper disposal not only violates environmental regulations but also poses severe corrosion and toxicity risks to laboratory personnel.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational plan for the safe containment, segregation, and disposal of this compound. By understanding the mechanistic causality behind these safety protocols, researchers can build inherently safer laboratory environments.

Chemical Hazard Profile & Mechanistic Causality

Before initiating any disposal procedure, personnel must understand the chemical behavior of the waste stream. 2-Bromo-2-(3-bromophenyl)acetic acid contains an acidic carboxyl group and a highly reactive alpha-bromine atom.

Table 1: Hazard Profile and Logistical Implications

Property / HazardDescriptionMechanistic Implication & Causality
Chemical Class Halogenated Organic AcidRequires strict segregation from non-halogenated waste. Incineration must occur at specialized high-temperature facilities to [1].
Physical State Solid (Crystalline Powder)Dust generation poses severe inhalation risks. All transfers must be conducted under active local exhaust ventilation (fume hood).
GHS Classification H314 (Severe skin burns/eye damage), H335 (Respiratory irritation)The alpha-bromine is a potent electrophile that rapidly alkylates biological nucleophiles (e.g., proteins in skin/corneas), [2].
Incompatibilities Strong bases, Oxidizers, Active metalsUncontrolled mixing with strong bases causes a highly exothermic neutralization. This heat can vaporize unreacted acid, releasing toxic hydrobromic acid (HBr) gas.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each phase includes a verification step to ensure the integrity of the disposal process before moving to the next.

Phase 1: Preparation and Environmental Controls
  • Assess the Waste Matrix : Determine if the compound is a pure solid (e.g., expired reagent) or dissolved in an organic solvent (e.g., reaction filtrate).

    • Causality: Solid waste and liquid waste require different primary receptacles to prevent dissolution-induced pressure buildup.

  • Don Appropriate PPE : Equip a chemically resistant lab coat, heavy-duty nitrile gloves (double-gloving is mandatory for concentrated halogenated acids), and a full face shield over safety goggles.

  • Establish Ventilation : Transfer all materials inside a certified chemical fume hood.

    • Verification Check: Verify the fume hood flow rate monitor reads between 80–120 FPM before opening the chemical container.

Phase 2: Segregation and Containment
  • Select the Receptacle : Use a High-Density Polyethylene (HDPE) or heavy-walled borosilicate glass container.

    • Causality: Halogenated organic acids can slowly release trace HBr in the presence of ambient moisture. HBr rapidly corrodes metal containers. HDPE provides exceptional chemical resistance to both the acidic proton and the halogenated backbone.

  • Execute the Transfer : Carefully funnel the waste into the receptacle. If the waste is liquid, use a dedicated, chemically compatible funnel.

  • Segregate : Strictly isolate this container from non-halogenated solvents, [3].

    • Verification Check: Inspect the waste log of the selected container. Confirm absolutely no strong bases or oxidizing agents have been previously introduced.

Phase 3: Labeling and Satellite Accumulation
  • Affix the Hazardous Waste Tag : Immediately attach a standardized waste tag. The label must explicitly state "Halogenated Organic Acid Waste" and list "2-Bromo-2-(3-bromophenyl)acetic acid" as the constituent. Do not use [4].

  • Secondary Containment : Place the primary container inside a chemically compatible secondary containment tray within the laboratory's designated Satellite Accumulation Area (SAA).

  • Volume Management : Cap the container tightly, but ensure it is never filled beyond 75-80% capacity to allow for vapor expansion.

    • Verification Check: Visually confirm the waste tag is fully legible and facing outward for immediate identification by Environmental Health and Safety (EH&S) personnel.

Phase 4: Emergency Spill Response Plan

In the event of a localized spill outside the fume hood:

  • Solid Spills : Do not sweep dry, as this aerosolizes the corrosive dust. Lightly dampen the solid with a compatible inert solvent (e.g., water, if no water-reactive materials are present) and collect using non-sparking tools.

  • Liquid Spills : Neutralize the acidic component carefully by broadcasting a weak, solid base (e.g., sodium bicarbonate) over the spill from the outside in. Wait for effervescence to cease, then apply inert absorbent pads.

  • Disposal of Cleanup Materials : Place all used absorbent materials into a sealed, heavy-duty plastic bag, tag it as hazardous waste, and request an immediate EH&S pickup.

Disposal Workflow Visualization

DisposalWorkflow A Waste Generation: 2-Bromo-2-(3-bromophenyl)acetic acid B Hazard Assessment: Identify as Halogenated Organic Acid A->B C Segregation: Isolate from Bases & Non-Halogenated Waste B->C D Containment: Transfer to HDPE/Glass Receptacle C->D E Compliance: Attach 'Halogenated Waste' Tag D->E F Storage: Place in Secondary Containment (SAA) E->F G Final Disposal: EH&S Pickup for High-Temp Incineration F->G

Logical workflow for the segregation, containment, and disposal of halogenated organic acid waste.

References

  • Halogenated Solvents in Laboratories - Campus Operations Temple University Environmental Health and Radiation Safety URL:[Link]

  • Organic Acid Standard Operating Procedure University of Washington Environmental Health & Safety URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA) URL:[Link]

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